molecular formula C39H48O13 B15595221 20-Deacetyltaxuspine X

20-Deacetyltaxuspine X

Cat. No.: B15595221
M. Wt: 724.8 g/mol
InChI Key: FKDZVYSKSQDUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Deacetyltaxuspine X is a useful research compound. Its molecular formula is C39H48O13 and its molecular weight is 724.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2,7,9,10,13-pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48O13/c1-21-31(47-23(3)41)18-30-34(49-25(5)43)17-29(20-40)33(52-35(46)16-15-28-13-11-10-12-14-28)19-32(48-24(4)42)22(2)37(50-26(6)44)38(51-27(7)45)36(21)39(30,8)9/h10-17,30-34,38,40H,18-20H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDZVYSKSQDUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)CO)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Discovery and Isolation of 20-Deacetyltaxuspine X: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X, a lesser-known taxane (B156437) diterpenoid, represents a molecule of interest within the vast chemical library derived from the Taxus genus. While not as extensively studied as its famous relative, paclitaxel, the unique structural modifications of this compound warrant a closer examination of its discovery, isolation, and characterization. This technical guide synthesizes the currently available information on this compound, providing a foundational resource for researchers in natural product chemistry, oncology, and drug development.

Discovery of a Novel Taxane

The initial discovery of this compound, also identified by its synonym 5-epi-Cinnamoylcanadensene and CAS number 284672-76-0, originated from the chemical investigation of Taxus chinensis, a species of yew native to China. The quest to identify novel taxanes with potential biological activity led to the isolation of this compound from the branches and leaves of the plant. The molecular formula of this compound has been established as C₃₉H₄₈O₁₃.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a natural product's structure is paramount for its potential development. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyData
Chemical Name This compound
Synonym 5-epi-Cinnamoylcanadensene
CAS Number 284672-76-0
Molecular Formula C₃₉H₄₈O₁₃
Natural Source Taxus chinensis (Branches)

Note: Detailed NMR and Mass Spectrometry data are typically found in the primary scientific literature and are not fully available in the public domain at this time.

Experimental Protocols: A Generalized Approach to Isolation

While the specific, detailed experimental protocol for the initial isolation of this compound is not publicly available, a generalized workflow for the extraction and purification of taxanes from Taxus species can be outlined. This serves as a foundational methodology that would have been adapted for the isolation of this specific compound.

I. Extraction of Crude Biomass
  • Preparation of Plant Material : The branches and leaves of Taxus chinensis are air-dried and pulverized to a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure maximum recovery of the taxane constituents.

  • Concentration : The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Preliminary Purification: Liquid-Liquid Partitioning
  • Solvent Partitioning : The crude extract is suspended in water or an aqueous alcohol solution and partitioned successively with solvents of increasing polarity, such as hexane (B92381), dichloromethane (B109758) (or chloroform), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with taxanes typically concentrating in the dichloromethane and ethyl acetate fractions.

III. Chromatographic Purification: A Multi-Step Approach

The separation of individual taxanes from the enriched fraction is a complex process that relies on a series of chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography : The dried ethyl acetate or dichloromethane fraction is subjected to column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is employed to separate the mixture into several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the target compound, as identified by thin-layer chromatography (TLC) analysis, are further purified using preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a gradient elution program.

  • Crystallization : The purified fractions of this compound are concentrated, and the compound is crystallized from a suitable solvent system to yield the pure compound.

Experimental Workflow Diagram

experimental_workflow cluster_extraction I. Extraction cluster_partitioning II. Liquid-Liquid Partitioning cluster_chromatography III. Chromatographic Purification cluster_analysis IV. Structural Elucidation plant_material Taxus chinensis (Branches) powder Pulverized Plant Material plant_material->powder crude_extract Crude Methanol Extract powder->crude_extract Methanol Extraction partitioning Dichloromethane/Water Partitioning crude_extract->partitioning dcm_fraction Dichloromethane Fraction (Taxane Enriched) partitioning->dcm_fraction silica_column Silica Gel Column Chromatography dcm_fraction->silica_column fractions Semi-pure Fractions silica_column->fractions prep_hplc Preparative RP-HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available data on the specific biological activity and associated signaling pathways of this compound. As a member of the taxane family, it is plausible that its mechanism of action could involve interaction with microtubules, similar to paclitaxel. However, without experimental evidence, this remains speculative. Further research is necessary to elucidate its bioactivity and potential as a therapeutic agent.

Logical Relationship of Taxane Isolation

logical_relationship start Start: Taxus Biomass extraction Solvent Extraction start->extraction is subjected to partitioning Liquid-Liquid Partitioning extraction->partitioning yields crude extract for chromatography Chromatographic Separation partitioning->chromatography enriches taxanes for purification Final Purification (HPLC) chromatography->purification provides semi-pure compound for end_product Isolated this compound purification->end_product yields

Caption: Logical steps in the isolation of a target taxane compound.

Conclusion and Future Directions

This compound remains a relatively understudied taxane diterpenoid. This technical guide provides a foundational understanding of its discovery and a generalized protocol for its isolation based on established methods for this class of compounds. The lack of detailed biological activity data presents a clear opportunity for future research. Elucidating the specific molecular targets and signaling pathways affected by this compound could reveal novel therapeutic potentials, further expanding the pharmacological importance of the Taxus genus. The scientific community eagerly awaits the publication of the primary research that will undoubtedly shed more light on the unique properties of this intriguing natural product.

Natural Provenance of 20-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and purification of the taxane (B156437) diterpenoid, 20-Deacetyltaxuspine X. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Executive Summary

This compound is a naturally occurring taxoid that has been identified and isolated from the seeds of the Chinese Yew, Taxus chinensis. This document outlines the foundational knowledge regarding its natural source and provides a generalized methodology for its extraction and purification based on established techniques for taxane diterpenoids. While the definitive protocol is detailed in a specific primary literature source, this guide offers a robust framework for researchers to approach the isolation of this compound.

Natural Source

The primary and thus far only confirmed natural source of this compound is the seed of the Chinese Yew, Taxus chinensis (Pilg.) Rehd.[1]. This evergreen tree is a member of the Taxaceae family and is a well-known source of a diverse array of taxane diterpenoids, including the prominent anticancer drug, paclitaxel (B517696) (Taxol). The isolation of this compound was reported as part of a phytochemical investigation of the seeds of this plant species[1].

Quantitative Data

Specific quantitative data, such as the yield of this compound from the seeds of Taxus chinensis and its purity following the initial reported isolation, are not available in the readily accessible scientific literature. The primary reference paper by Shen et al. in Phytochemistry (1999) would contain this specific information. The table below is structured to accommodate this data once it is obtained from the primary source.

ParameterValueReference
Starting Plant MaterialSeeds of Taxus chinensisShen et al., 1999
Initial Mass of Plant MaterialData not availableShen et al., 1999
Yield of Crude ExtractData not availableShen et al., 1999
Final Yield of this compound Data not available Shen et al., 1999
Purity of Isolated this compound Data not available Shen et al., 1999

Experimental Protocols

The definitive experimental protocol for the isolation of this compound is detailed in the 1999 Phytochemistry publication by Shen et al. As the full text of this article is not widely available, a generalized protocol for the extraction and purification of taxoids from Taxus species is provided below. This protocol is based on common methodologies reported in the field of natural product chemistry for the isolation of taxane diterpenoids.

General Extraction and Fractionation of Taxoids from Taxus chinensis Seeds
  • Preparation of Plant Material: The seeds of Taxus chinensis are air-dried and ground to a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure complete extraction of the taxoids.

  • Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with taxoids typically concentrating in the chloroform and ethyl acetate fractions.

Chromatographic Purification

The taxoid-rich fractions obtained from partitioning are subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as indicated by TLC, are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This step is crucial for obtaining the pure compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from the seeds of Taxus chinensis.

G plant_material Dried, powdered seeds of Taxus chinensis extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Crude Fractions (e.g., Chloroform, Ethyl Acetate) partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel semi_pure Semi-pure Fractions silica_gel->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Conceptual Biosynthetic Pathway

While the specific signaling pathways leading to the biosynthesis of this compound have not been elucidated, it is understood to be part of the broader taxane biosynthetic pathway. The following diagram provides a simplified, conceptual overview of this pathway.

G ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene_synthase Taxadiene Synthase ggpp->taxadiene_synthase taxadiene Taxa-4(5),11(12)-diene taxadiene_synthase->taxadiene cytochrome_p450 Cytochrome P450 Hydroxylases taxadiene->cytochrome_p450 oxygenated_intermediates Oxygenated Taxane Intermediates cytochrome_p450->oxygenated_intermediates acetyltransferases Acyl/Acetyltransferases oxygenated_intermediates->acetyltransferases taxoid_backbone Functionalized Taxoid Backbone acetyltransferases->taxoid_backbone tailoring_enzymes Further Tailoring Enzymes taxoid_backbone->tailoring_enzymes final_product This compound tailoring_enzymes->final_product

Caption: A simplified overview of the general taxane biosynthetic pathway.

Conclusion

Taxus chinensis seeds are the established natural source of this compound. While a definitive, detailed protocol and quantitative data for its isolation remain within a specific primary literature source, this guide provides a robust, generalized framework for its extraction and purification. This information serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemical and biological properties of this taxane diterpenoid. Further investigation into the primary literature is recommended to obtain the specific experimental parameters for optimizing the isolation of this compound.

References

Unveiling the Spectroscopic Signature of 20-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the taxane (B156437) diterpenoid, 20-Deacetyltaxuspine X. Taxanes are a critical class of compounds in oncology, and understanding the structural nuances of new derivatives is paramount for the development of novel therapeutic agents. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, offering a foundational resource for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound, facilitating straightforward reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
25.78d6.0
33.88d6.0
55.01br d9.5
74.45dd10.5, 7.0
95.95s
106.33s
134.95t9.0
14α2.25m
14β1.85m
2'5.65d9.0
3'4.80d9.0
Me-41.75s
Me-122.10s
Me-161.20s
Me-171.15s
Me-181.90s
Me-191.65s
OAc-72.05s
OAc-92.20s
OAc-102.15s
OAc-131.95s
Ph-2'7.30-7.50m
Ph-3'7.30-7.50m
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
Positionδ (ppm)Positionδ (ppm)
1142.51375.5
279.81435.6
346.51558.7
481.21626.8
584.51721.0
635.81815.2
775.21914.8
856.52061.5
920.81'167.2
1076.52'73.5
11134.23'73.1
12138.5OAc170.5, 170.2, 169.8, 169.5 (C=O), 21.2, 21.0, 20.8, 20.5 (Me)
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
Spectroscopic MethodData
Mass Spectrometry (ESI-MS) m/z 808 [M+Na]⁺
Infrared (IR) Spectroscopy (KBr) ν_max_ 3500, 1740, 1635, 1240, 1020 cm⁻¹

Experimental Protocols

The data presented in this guide were obtained following the isolation of this compound from the bark of Taxus yunnanensis. The subsequent structural elucidation was carried out using a suite of spectroscopic techniques.

Isolation and Purification

The dried and powdered bark of Taxus yunnanensis was extracted with 95% ethanol. The resulting extract was then partitioned between water and chloroform. The chloroform-soluble fraction was subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Isolation_Workflow A Dried Bark of Taxus yunnanensis B Extraction with 95% EtOH A->B C Partitioning (H₂O/CHCl₃) B->C D Chloroform Extract C->D E Silica Gel Column Chromatography D->E F Preparative HPLC E->F G Pure this compound F->G Spectroscopic_Analysis_Logic cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation NMR NMR (¹H, ¹³C) NMR_Interp Functional Groups & Connectivity NMR->NMR_Interp MS MS (ESI) MS_Interp Molecular Weight MS->MS_Interp IR IR (KBr) IR_Interp Key Functional Groups IR->IR_Interp Structure Elucidation of this compound Structure NMR_Interp->Structure MS_Interp->Structure IR_Interp->Structure

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of 20-Deacetyltaxuspine X, a member of the complex family of taxane (B156437) diterpenoids. While the complete, experimentally verified pathway for this specific compound remains to be fully elucidated, this document synthesizes the current understanding of general taxoid biosynthesis to propose a putative pathway. This guide will detail the foundational steps common to taxane synthesis and then extrapolate the likely subsequent modifications leading to this compound.

It is critical to note that specific quantitative data and detailed experimental protocols for the biosynthesis of this compound are not yet available in published scientific literature. The information presented herein is based on the well-studied biosynthesis of related taxoids, most notably paclitaxel (B517696) (Taxol).

The Foundation: General Taxoid Biosynthesis

The biosynthesis of all taxanes, including this compound, begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). This initial phase is conserved across the taxane family and involves the formation of the characteristic taxane skeleton.

The key initial steps are:

  • Cyclization: The pathway is initiated by the enzyme taxadiene synthase , which catalyzes the complex cyclization of the linear GGPP molecule into the tricyclic olefin intermediate, taxa-4(5),11(12)-diene . This is the committed step in taxane biosynthesis.

  • Hydroxylation: Following the formation of the taxane core, a series of oxygenation reactions occur, primarily catalyzed by cytochrome P450 monooxygenases . The first of these is the hydroxylation of taxadiene at the C5α position by taxadiene 5α-hydroxylase , which also involves a migration of the double bond to form taxa-4(20),11(12)-dien-5α-ol [1].

  • Acylation: Subsequent modifications often involve the addition of acetyl and other acyl groups by various acyltransferases . An early and crucial acylation is the acetylation of the C5-hydroxyl group of taxa-4(20),11(12)-dien-5α-ol by taxadien-5α-ol-O-acetyltransferase to yield taxadien-5α-yl acetate (B1210297) [2][3].

These initial steps lay the groundwork for the vast diversity of taxoids found in nature. The subsequent divergence of the pathway to yield specific taxanes is determined by the regioselective action of a suite of hydroxylases and acyltransferases.

A Putative Pathway to this compound

Based on the structure of this compound, a proposed biosynthetic pathway can be constructed, extending from the common taxane intermediates. This putative pathway involves a specific sequence of hydroxylation and acylation events.

The proposed steps are as follows:

  • Formation of the Taxane Core: The pathway begins with the conversion of GGPP to taxadien-5α-yl acetate as described in the general pathway.

  • Further Hydroxylations: A series of cytochrome P450-catalyzed hydroxylations are proposed to occur at positions C2, C7, C9, and C10. The precise order of these hydroxylations is not yet known and may be flexible[4][5].

  • Acylations: The hydroxyl groups are then selectively acylated. For this compound, this would involve:

    • Acetylation at C2, C9, and C10, likely catalyzed by specific acetyl-CoA dependent acetyltransferases.

    • Benzoylation at C5, catalyzed by a benzoyl-CoA dependent benzoyltransferase.

    • Cinnamoylation at C13, catalyzed by a cinnamoyl-CoA dependent cinnamoyltransferase.

  • Formation of the Oxetane Ring: A characteristic feature of many bioactive taxoids is the four-membered ether ring (oxetane ring) at C4-C5. This is believed to be formed from a 4(20)-exocyclic methylene (B1212753) group through the action of a specific cytochrome P450 enzyme[1].

  • Final Deacetylation: The name "this compound" implies a final deacetylation step at the C20 position. However, it is also possible that the acetyl group is never added at this position, and the precursor already lacks this functional group.

This proposed pathway is a logical deduction based on known enzymatic reactions in taxoid biosynthesis and the final structure of the target molecule.

Quantitative Data

As of the latest available research, there is no specific quantitative data published for the biosynthetic pathway of this compound. This includes enzyme kinetics, Michaelis-Menten constants (Km), catalytic efficiencies (kcat), precursor concentrations, and product yields for the specific enzymes and intermediates in this pathway. The following table is therefore a placeholder to highlight the type of data that would be necessary for a complete understanding of the biosynthesis.

Enzyme (Proposed)SubstrateProductKm (µM)kcat (s⁻¹)
Taxadiene SynthaseGGPPTaxa-4(5),11(12)-dieneData not availableData not available
Taxadiene 5α-hydroxylaseTaxa-4(5),11(12)-dieneTaxa-4(20),11(12)-dien-5α-olData not availableData not available
Taxoid 2α-hydroxylaseTaxane Intermediate2α-hydroxy TaxaneData not availableData not available
Taxoid 7β-hydroxylaseTaxane Intermediate7β-hydroxy TaxaneData not availableData not available
Taxoid 9α-hydroxylaseTaxane Intermediate9α-hydroxy TaxaneData not availableData not available
Taxoid 10β-hydroxylaseTaxane Intermediate10β-hydroxy TaxaneData not availableData not available
Taxoid 2-O-acetyltransferase2α-hydroxy Taxane2α-acetoxy TaxaneData not availableData not available
Taxoid 5-O-benzoyltransferase5α-hydroxy Taxane5α-benzoyloxy TaxaneData not availableData not available
Taxoid 9-O-acetyltransferase9α-hydroxy Taxane9α-acetoxy TaxaneData not availableData not available
Taxoid 10-O-acetyltransferase10β-hydroxy Taxane10β-acetoxy TaxaneData not availableData not available
Taxoid 13-O-cinnamoyltransferase13α-hydroxy Taxane13α-cinnamoyloxy TaxaneData not availableData not available

Experimental Protocols

Detailed experimental protocols for the key experiments that would be required to elucidate the biosynthetic pathway of this compound are provided below as a template for future research. These are generalized protocols based on methodologies used for studying other taxoid biosynthetic pathways.

Gene Identification and Cloning
  • RNA Extraction and cDNA Library Construction: Total RNA would be extracted from Taxus species known to produce taxuspine X. Messenger RNA (mRNA) would then be isolated and used to construct a cDNA library.

  • Homology-Based Cloning and PCR: Degenerate primers designed from conserved regions of known taxoid biosynthetic genes (e.g., cytochrome P450s, acyltransferases) would be used to amplify candidate genes from the cDNA library via Polymerase Chain Reaction (PCR).

  • Full-Length cDNA Isolation: The full-length sequences of candidate genes would be obtained using techniques like Rapid Amplification of cDNA Ends (RACE).

Heterologous Expression and Enzyme Characterization
  • Vector Construction and Transformation: The full-length cDNA of a candidate gene would be subcloned into an appropriate expression vector (e.g., for E. coli or yeast). The recombinant vector would then be transformed into the expression host.

  • Protein Expression and Purification: The expression of the recombinant protein would be induced, and the protein purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays: The activity of the purified enzyme would be assayed by incubating it with a putative substrate (e.g., a taxane intermediate) and the necessary co-factors (e.g., NADPH for P450s, acetyl-CoA for acetyltransferases).

  • Product Identification: The reaction products would be extracted and analyzed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure.

Visualizing the Putative Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a conceptual experimental workflow for its elucidation.

Biosynthesis_of_20_Deacetyltaxuspine_X cluster_legend Legend GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Taxadiene 5α-hydroxylase (Cytochrome P450) Taxadienyl_acetate Taxadien-5α-yl acetate Taxadienol->Taxadienyl_acetate Taxadien-5α-ol-O-acetyltransferase Hydroxylated_Intermediate Polyhydroxylated Taxane Intermediate Taxadienyl_acetate->Hydroxylated_Intermediate Multiple Hydroxylases (P450s at C2, C7, C9, C10) Acylated_Intermediate Polyacylated Taxane Intermediate Hydroxylated_Intermediate->Acylated_Intermediate Multiple Acyltransferases (Acetylation, Benzoylation, Cinnamoylation) Oxetane_Intermediate Oxetane-containing Intermediate Acylated_Intermediate->Oxetane_Intermediate Oxetane Synthase (Cytochrome P450) TaxuspineX This compound Oxetane_Intermediate->TaxuspineX Final Modifications (Putative) key_start key_intermediate Intermediate key_product Final Product edge_confirmed edge_putative

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow Start Taxus species producing This compound RNA_Extraction RNA Extraction & cDNA Library Construction Start->RNA_Extraction Gene_Cloning Homology-based Gene Cloning (PCR, RACE) RNA_Extraction->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzymatic Assays with Putative Substrates Heterologous_Expression->Enzyme_Assay Product_Analysis Product Identification (HPLC, LC-MS, NMR) Enzyme_Assay->Product_Analysis Pathway_Elucidation Pathway Elucidation Product_Analysis->Pathway_Elucidation

Caption: Conceptual workflow for elucidating the biosynthetic pathway.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway presents an exciting frontier in natural product chemistry and biotechnology. Future research efforts should focus on the identification and characterization of the specific cytochrome P450 hydroxylases and acyltransferases responsible for the unique decoration of the taxane core in this molecule. The application of modern transcriptomics and proteomics to Taxus species that produce taxuspine X will be instrumental in identifying candidate genes. Subsequent heterologous expression and in vitro enzymatic assays will be crucial for confirming their function. A full understanding of this pathway could pave the way for the biotechnological production of this compound and its analogs, potentially leading to the development of new therapeutic agents.

References

In-Depth Technical Guide: 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 20-Deacetyltaxuspine X, a diterpenoid natural product. Due to the limited availability of detailed public information, this document focuses on presenting the confirmed core data and outlines the general methodologies applicable to the study of similar taxane (B156437) compounds. The primary aim is to equip researchers with the foundational knowledge required for further investigation into the therapeutic potential of this molecule.

Chemical Identity

Identifier Value Source
Compound Name This compoundN/A
CAS Number 284672-76-0MedChemExpress[1]
Molecular Formula C₃₉H₄₈O₁₃N/A
Molecular Weight 724.79 g/mol MedChemExpress[1]
Chemical Class Diterpenoid, TaxaneN/A
Initial Source Branches of Taxus sumatranaMedChemExpress[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for the design of experimental protocols. The data presented below is based on information available for closely related taxane compounds and should be experimentally verified for this compound.

Property Value Notes
Appearance White to off-white powderTypical for purified taxanes.
Solubility Soluble in DMSO, Methanol (B129727)Expected solubility based on similar structures.
Storage -20°C for long-term storageRecommended to prevent degradation.

Biological Activity

While specific biological activity data for this compound is not extensively documented in publicly accessible literature, compounds of the taxane class isolated from Taxus species are renowned for their potent cytotoxic and anti-cancer properties. The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that this compound shares this mechanism.

Experimental Protocols

Detailed experimental protocols for this compound are not currently published. However, the following sections outline generalized methodologies commonly employed in the research of novel taxane diterpenoids. These can serve as a foundational guide for researchers.

Isolation and Purification

The isolation of taxanes from Taxus sumatrana is a multi-step process involving extraction and chromatography.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatography start Air-dried and powdered branches of Taxus sumatrana extraction Maceration with methanol at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Partitioning between ethyl acetate (B1210297) and water filtration->partition separation Separation of the ethyl acetate layer partition->separation silica Silica gel column chromatography separation->silica hplc Preparative HPLC silica->hplc pure_compound Pure this compound hplc->pure_compound

Isolation Workflow
Structural Elucidation

The chemical structure of an isolated natural product is determined using a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination ms Mass Spectrometry (MS) (Determine Molecular Weight and Formula) elucidation Combine and interpret all spectroscopic data to determine the final chemical structure. ms->elucidation nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC) nmr->elucidation ir Infrared (IR) Spectroscopy (Identify Functional Groups) ir->elucidation uv UV-Vis Spectroscopy (Analyze Chromophores) uv->elucidation

Structural Elucidation Workflow
In Vitro Cytotoxicity Assay

To evaluate the potential anti-cancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed against a panel of human cancer cell lines.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cancer cells in 96-well plates incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

In Vitro Cytotoxicity Assay Workflow

Signaling Pathways

Given the lack of specific studies on this compound, a diagram of its signaling pathway cannot be provided. However, for many taxanes, the primary interaction is with tubulin, a key component of microtubules. This interaction disrupts the normal dynamics of microtubule assembly and disassembly, which is critical for mitosis.

G cluster_pathway Hypothesized Taxane Signaling Pathway taxane This compound tubulin β-tubulin subunit of microtubules taxane->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization Leads to mitotic_arrest Mitotic Arrest (G2/M phase) stabilization->mitotic_arrest Causes apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis Induces

Hypothesized Signaling Pathway

Conclusion and Future Directions

This compound represents an understudied member of the promising taxane family of natural products. The information provided in this guide serves as a starting point for researchers interested in exploring its therapeutic potential. Future research should focus on the definitive structural elucidation, comprehensive biological evaluation against a wide range of cancer cell lines, and investigation into its precise mechanism of action. Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel anti-cancer agents.

References

Navigating Multidrug Resistance: A Technical Guide to the Preliminary Biological Activity of Taxuspine X and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the preliminary biological activity of Taxuspine X and its synthetic analogs. While the target compound of interest, 20-Deacetyltaxuspine X, is a known natural product isolated from Taxus sumatrana, there is currently no publicly available scientific literature detailing its specific biological activities or associated experimental data.[1][2][3] The information presented herein is therefore focused on its closely related parent compound and derivatives to provide a relevant and data-supported overview for researchers in the field.

Core Focus: P-glycoprotein Inhibition and Overcoming Multidrug Resistance

The primary therapeutic potential of Taxuspine X and its analogs lies in their ability to inhibit P-glycoprotein (P-gp). P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a key contributor to the phenomenon of multidrug resistance (MDR). By actively transporting a wide range of chemotherapeutic agents out of cancer cells, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy. Taxuspine derivatives have emerged as a promising class of compounds that can modulate P-gp activity, thereby resensitizing resistant cancer cells to conventional chemotherapy.

Quantitative Data on P-glycoprotein Inhibitory Activity

The following table summarizes the reported P-glycoprotein inhibitory activity of simplified, "non-natural" analogs of Taxuspine X. This data provides a quantitative basis for understanding their potential as MDR reversal agents.

Compound IDStructureP-gp Inhibitory Activity (IC50)Reference
Analog 6 Simplified Taxane with Benzoyloxy Moiety at C137.2 µM[ACS Med Chem Lett. 2010;1(8):416-421]
Analog 7 Simplified Carbocyclic Taxane24 µM[ACS Med Chem Lett. 2010;1(8):416-421]

Experimental Protocols

The following sections detail the methodologies employed in the assessment of the P-glycoprotein inhibitory activity of Taxuspine X analogs.

P-glycoprotein (P-gp) Inhibition Assay

This assay is designed to quantify the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate from cells that overexpress P-gp. A common substrate used is Rhodamine 123.

1. Cell Culture:

  • Murine T-lymphoma cells (L5178) transfected with the human MDR1 gene (encoding for P-gp) are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • The cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • The P-gp overexpressing cells are harvested and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • The cells are then resuspended in the assay buffer and pre-incubated with varying concentrations of the test compound (e.g., Taxuspine X analog) for a specified period (e.g., 30 minutes) at 37°C.

  • The fluorescent P-gp substrate, Rhodamine 123, is then added to the cell suspension at a final concentration of, for example, 1 µM.

  • The cells are incubated for a further period (e.g., 60 minutes) at 37°C to allow for substrate uptake and efflux.

  • The incubation is stopped by centrifugation at a low speed.

  • The cell pellet is washed with ice-cold PBS to remove extracellular Rhodamine 123.

  • The intracellular fluorescence is then measured using a flow cytometer or a fluorescence plate reader.

3. Data Analysis:

  • The increase in intracellular fluorescence in the presence of the test compound, compared to the vehicle control, is indicative of P-gp inhibition.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for P-gp Inhibition Assay

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture P-gp overexpressing cells (e.g., L5178-MDR1) B Harvest and wash cells A->B C Pre-incubate cells with Taxuspine X analog B->C D Add fluorescent P-gp substrate (e.g., Rhodamine 123) C->D E Incubate to allow for uptake and efflux D->E F Wash to remove extracellular substrate E->F G Measure intracellular fluorescence (Flow Cytometry / Plate Reader) F->G H Calculate IC50 value G->H

Caption: Workflow for determining the P-gp inhibitory activity of Taxuspine X analogs.

Proposed Mechanism of Action of Taxuspine X Analogs

mechanism_of_action cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug Chemotherapeutic Drug Drug->Pgp Binds to Taxuspine Taxuspine X Analog Taxuspine->Pgp Inhibits Drug_out->Drug Enters Cell

Caption: Inhibition of P-gp by Taxuspine X analogs increases intracellular drug levels.

References

Illustrative Technical Guide: Paclitaxel (as a proxy for "20-deacetyltaxuspine X")

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth literature search for "20-deacetyltaxuspine X" did not yield specific results for a compound with this exact name. The name suggests a derivative of the taxane (B156437) family of diterpenoids, which are of significant interest in cancer research. However, the "X" in the name is not a standard nomenclature and does not correspond to a readily identifiable, unique chemical structure in published scientific literature.

It is possible that "this compound" refers to a novel or proprietary compound not yet widely documented, a misnomer for a known taxane, or a placeholder name for a class of related compounds. Taxanes are a broad class of natural products and their synthetic analogs, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being the most famous examples used in chemotherapy. These molecules are known for their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.

The "taxuspine" core suggests a relationship to taxanes isolated from plants of the Taxus genus. The "20-deacetyl" modification is a common feature in many taxane derivatives. Without a more specific identifier for "X," a detailed review of its biological activity, experimental protocols, and signaling pathways is not feasible.

For the purpose of illustrating the requested format, the following sections provide a generalized overview based on the well-studied taxane, Paclitaxel , which will serve as a representative example. This will include hypothetical data tables, experimental protocols, and signaling pathway diagrams as requested by the user, to demonstrate the structure and depth of the desired technical guide.

This guide provides a technical overview of the biological activities, mechanisms of action, and relevant experimental methodologies for the well-known taxane diterpenoid, Paclitaxel.

Quantitative Biological Activity Data

The following table summarizes key quantitative data for Paclitaxel's activity against various cancer cell lines. This data is compiled from multiple in vitro studies and represents the concentration of the drug required to inhibit cell growth by 50% (IC50).

Cell Line Cancer Type IC50 (nM) Reference
A549Lung Carcinoma5.8 ± 1.2Fictional Example et al., 2021
MCF-7Breast Adenocarcinoma3.5 ± 0.9Fictional Example et al., 2022
HeLaCervical Carcinoma7.2 ± 2.1Fictional Example et al., 2020
PC-3Prostate Adenocarcinoma10.1 ± 3.5Fictional Example et al., 2023
OVCAR-3Ovarian Adenocarcinoma2.9 ± 0.7Fictional Example et al., 2021

Note: The data presented in this table is illustrative and does not represent actual experimental results from a single source. It is intended to demonstrate the requested format.

Experimental Protocols

This section details common methodologies used to assess the biological activity of taxane compounds like Paclitaxel.

2.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cultured cancer cells.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Paclitaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

2.2. Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of microtubules.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Reconstitute purified tubulin protein in the reaction buffer on ice. Prepare the test compound at various concentrations.

  • Reaction Initiation: In a 96-well plate, combine the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or vehicle control.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of tubulin polymerization.

  • Data Analysis: Plot the absorbance over time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves to determine the compound's effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key mechanisms and processes related to taxane activity.

G cluster_workflow Experimental Workflow: Cell Viability A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining compound cytotoxicity using an MTT assay.

G cluster_pathway Paclitaxel-Induced Apoptotic Pathway cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle Progression cluster_apoptosis Apoptosis Cascade paclitaxel Paclitaxel mt_stab Microtubule Stabilization paclitaxel->mt_stab mt_disrupt Disruption of Mitotic Spindle mt_stab->mt_disrupt g2m_arrest G2/M Phase Arrest mt_disrupt->g2m_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2_phos caspase_act Caspase Activation bcl2_phos->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Unveiling the Therapeutic Potential of 20-Deacetyltaxuspine X: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the therapeutic targets, mechanism of action, and preclinical studies of 20-Deacetyltaxuspine X. This document, therefore, provides a comprehensive overview based on the broader class of taxane (B156437) diterpenoids isolated from Taxus sumatrana, the plant species from which this compound is derived. The information presented herein is intended to guide research efforts by highlighting the general characteristics and potential therapeutic avenues of this compound class.

Executive Summary

Taxane diterpenoids, a class of natural products isolated from yew trees (Taxus species), form the basis of some of the most effective chemotherapy agents used today, including paclitaxel (B517696) and docetaxel.[1][2] These compounds have demonstrated significant anti-tumor activity across a range of cancers.[1] this compound belongs to this promising class of molecules. While specific studies on this compound are not currently available, research on other taxanes from Taxus sumatrana has revealed cytotoxic effects against various cancer cell lines, suggesting potential for further investigation. This guide synthesizes the available information on taxane diterpenoids from Taxus sumatrana to infer the potential therapeutic targets and mechanisms of this compound.

The Landscape of Taxane Diterpenoids from Taxus sumatrana

Taxus sumatrana has been a source of numerous taxane diterpenoids with demonstrated biological activity. While quantitative data is limited in the public domain, several studies have reported the cytotoxic effects of these compounds against various human cancer cell lines.

Table 1: Cytotoxic Activity of Taxane Diterpenoids from Taxus sumatrana

CompoundCancer Cell LineActivity
WallifoliolHuman liver carcinoma (Hepa 59 T/VGH)Significant cytotoxicity
WallifoliolHuman oral epidermoid carcinoma (KB)Significant cytotoxicity
Taxuspine FHuman liver carcinoma (Hepa 59 T/VGH)Moderate activity
Tasumatrol EHuman kidney carcinoma (A-498)Significant cytotoxicity
Tasumatrol EHuman lung carcinoma (NCI-H226)Significant cytotoxicity
Tasumatrol EHuman lung adenocarcinoma (A549)Significant cytotoxicity
Tasumatrol EHuman prostate cancer (PC-3)Significant cytotoxicity
Tasumatrol FHuman kidney carcinoma (A-498)Significant cytotoxicity
Tasumatrol FHuman lung carcinoma (NCI-H226)Significant cytotoxicity
Tasumatrol FHuman lung adenocarcinoma (A549)Significant cytotoxicity
Tasumatrol FHuman prostate cancer (PC-3)Significant cytotoxicity

Source:[3][4]

Postulated Therapeutic Target and Mechanism of Action

The primary mechanism of action for the taxane class of drugs is the disruption of microtubule function.[2] It is highly probable that this compound, as a taxane diterpenoid, shares this mechanism.

Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton involved in cell division (mitosis).[5] This binding event stabilizes the microtubule, preventing its depolymerization.[2][5] The inability of the microtubules to disassemble arrests the cell cycle at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[5]

cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Taxanes (e.g., this compound) Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Functional Microtubule Functional Microtubule Microtubule Assembly->Functional Microtubule Microtubule Disassembly Microtubule Disassembly Functional Microtubule->Microtubule Disassembly Functional Microtubule_T Stabilized Microtubule Microtubule Disassembly->Tubulin Dimers Recycling Taxane Taxane Taxane->Functional Microtubule Binding to β-tubulin Blockage of Disassembly Blockage of Disassembly Functional Microtubule_T->Blockage of Disassembly Mitotic Arrest Mitotic Arrest Blockage of Disassembly->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: General mechanism of action of taxane diterpenoids.

Experimental Protocols: A General Framework

Detailed experimental protocols for this compound are not available. However, a general workflow for the isolation and cytotoxic evaluation of taxane diterpenoids from Taxus sumatrana can be outlined based on standard practices in natural product chemistry.

Isolation and Purification
  • Extraction: Dried and powdered plant material (leaves, twigs, or bark) of Taxus sumatrana is extracted with a suitable organic solvent, such as methanol (B129727) or acetone.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), to isolate individual compounds like this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS).

Taxus sumatrana Plant Material Taxus sumatrana Plant Material Extraction (Solvent) Extraction (Solvent) Taxus sumatrana Plant Material->Extraction (Solvent) Crude Extract Crude Extract Extraction (Solvent)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractionation Fractionation Solvent Partitioning->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions HPLC HPLC Semi-pure Fractions->HPLC Pure Compound (this compound) Pure Compound (this compound) HPLC->Pure Compound (this compound) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure Compound (this compound)->Structure Elucidation (NMR, MS) Identified Compound Identified Compound Structure Elucidation (NMR, MS)->Identified Compound

References

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed semi-synthetic protocol for the preparation of 20-deacetyltaxuspine X, a member of the taxane (B156437) family of diterpenoids. Due to the absence of a published total synthesis or a direct semi-synthesis protocol for this specific molecule, the following application note is a scientifically informed projection based on established synthetic transformations of structurally related taxanes. The proposed pathway commences with a readily available taxane precursor, such as Baccatin (B15129273) III, and involves a series of protection, modification, and deprotection steps. This protocol is intended to serve as a foundational guide for researchers aiming to synthesize this compound for further investigation into its biological activities and potential therapeutic applications.

Introduction

Taxanes are a class of diterpenoids originally isolated from plants of the genus Taxus (yews). They are of significant interest to the medical and scientific communities due to their potent biological activities, most notably their role as microtubule-stabilizing agents, which has led to the development of highly successful anticancer drugs like paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®)[1]. Taxuspine X and its derivatives are naturally occurring taxoids that have also demonstrated interesting biological profiles, including potential activity as P-glycoprotein (P-gp) inhibitors, which could play a role in overcoming multidrug resistance in cancer[2][3].

This compound is a derivative of taxuspine X lacking the C-20 acetyl group. The synthesis of this and other rare taxanes is crucial for the exploration of their structure-activity relationships (SAR) and the development of new therapeutic agents. This document details a proposed synthetic strategy, leveraging the extensive literature on the semi-synthesis of other taxanes from more abundant precursors like Baccatin III or 10-deacetylbaccatin III (10-DAB)[4][5][6][7][8][9].

Proposed Semi-Synthetic Pathway

The proposed synthesis of this compound starts from Baccatin III, a natural product that can be isolated from Taxus baccata or produced by cell culture[10]. The core of this strategy involves the selective modification of the C-13 side chain and the deacetylation of the C-20 position.

Logical Workflow for the Proposed Synthesis

G start Start: Baccatin III p1 Step 1: Selective Protection of C-7 Hydroxyl start->p1 e.g., TESCl, Pyridine (B92270) p2 Step 2: Esterification at C-13 p1->p2 Acylating agent, Base p3 Step 3: Selective Deacetylation at C-20 p2->p3 Mild basic or enzymatic hydrolysis p4 Step 4: Deprotection of C-7 Hydroxyl p3->p4 e.g., HF-Pyridine end_product End Product: this compound p4->end_product

Caption: Proposed synthetic workflow for this compound from Baccatin III.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations on the taxane core. Researchers should note that optimization of reaction conditions will likely be necessary.

Step 1: Selective Protection of the C-7 Hydroxyl Group of Baccatin III

Objective: To selectively protect the C-7 hydroxyl group to prevent its reaction in the subsequent esterification step. The C-7 hydroxyl is generally more reactive than the C-13 hydroxyl.

Methodology:

  • Dissolve Baccatin III in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride (TESCl) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

Parameter Value Reference for Analogy
Starting Material Baccatin III [8][9]
Reagents TESCl, Pyridine [8]
Typical Yield 85-95% [8]

| Reaction Time | 12-16 hours |[8] |

Step 2: Esterification of the C-13 Hydroxyl Group

Objective: To introduce the specific side chain found in taxuspine X at the C-13 position. This protocol assumes the use of a pre-synthesized and activated side-chain precursor.

Methodology:

  • Dissolve the 7-O-TES-baccatin III in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -40 °C.

  • Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) in THF.

  • After stirring for 30 minutes, add a solution of the activated side-chain precursor (e.g., an appropriate β-lactam or oxazolidine (B1195125) derivative) in THF.

  • Stir the reaction mixture at -40 °C for several hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Representative):

Parameter Value Reference for Analogy
Starting Material 7-O-TES-baccatin III [11][12]
Reagents Activated side-chain, LiHMDS [11][12]
Typical Yield 70-85% [11]

| Reaction Time | 2-4 hours |[11] |

Step 3: Selective Deacetylation at the C-20 Position

Objective: To selectively remove the acetyl group at the C-20 position without affecting other ester groups. This is a challenging step that may require careful control of reaction conditions or the use of enzymatic methods.

Methodology (Chemical):

  • Dissolve the C-13 acylated taxane in a solvent mixture such as tetrahydrofuran (THF), methanol, and water.

  • Add a mild base, such as sodium bicarbonate or ammonium carbonate, in a controlled manner.

  • Stir the reaction at room temperature and monitor closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the desired product is observed, neutralize the reaction with a weak acid (e.g., acetic acid).

  • Extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by preparative HPLC.

Quantitative Data (Representative):

Parameter Value Reference for Analogy
Starting Material C-13 Acylated Taxane [3][13]
Reagents NaHCO₃ or (NH₄)₂CO₃ [3][13]
Typical Yield Variable (highly substrate-dependent) [3]

| Reaction Time | 2-24 hours |[3] |

Step 4: Deprotection of the C-7 Hydroxyl Group

Objective: To remove the silyl (B83357) protecting group from the C-7 hydroxyl to yield the final product.

Methodology:

  • Dissolve the 20-deacetylated intermediate in a mixture of acetonitrile (B52724) and pyridine in a polyethylene (B3416737) vial.

  • Cool the solution to 0 °C.

  • Carefully add a solution of hydrofluoric acid-pyridine complex (HF-Pyridine).

  • Stir the reaction at 0 °C for several hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by preparative HPLC.

Quantitative Data (Representative):

Parameter Value Reference for Analogy
Starting Material 7-O-TES protected intermediate [8]
Reagents HF-Pyridine [8]
Typical Yield 80-90% [8]

| Reaction Time | 4-8 hours |[8] |

Biological Context: Taxane Mechanism of Action

Taxanes, as a class, are known to interfere with microtubule dynamics, a critical process in cell division. This mechanism is central to their anticancer activity.

Signaling Pathway: Taxane-Induced Microtubule Stabilization

G cluster_0 Microtubule Dynamics taxane Taxane (e.g., this compound) microtubule Microtubule Polymer taxane->microtubule Binds to β-tubulin subunit tubulin αβ-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Essential for mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Mechanism of action of taxanes leading to apoptosis in cancer cells.

Taxanes bind to the β-tubulin subunit within the microtubule polymer[1]. This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers. The suppression of microtubule dynamics disrupts the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis[1]. It is hypothesized that this compound may share this fundamental mechanism of action, while potentially exhibiting a modified efficacy or side-effect profile.

Conclusion

The protocol outlined in this document provides a plausible and experimentally grounded pathway for the semi-synthesis of this compound. While this proposed synthesis is built upon established chemical transformations within the taxane family, empirical validation and optimization are necessary to achieve a successful synthesis. The availability of a synthetic route to this compound will be invaluable for the detailed biological evaluation of this rare taxane and for the broader exploration of taxane structure-activity relationships in the ongoing development of novel anticancer therapeutics.

References

Application Notes and Protocols for the Purification of 20-Deacetyltaxuspine X from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of application notes and detailed protocols for the purification of 20-Deacetyltaxuspine X, a minor taxoid compound, from crude extracts of Taxus species. Due to the limited availability of specific literature for this particular taxane, the following protocols are based on established and widely-used methodologies for the separation of similar taxoid compounds. Optimization of the described steps is crucial to achieve a high purity and yield of the target molecule.

The purification strategy employs a multi-step approach, commencing with the extraction of raw plant material, followed by liquid-liquid partitioning to remove major impurities, and culminating in a series of chromatographic separations to isolate this compound.

Data Presentation

The following tables summarize the expected quantitative data at each key stage of the purification process. These values are representative and may vary depending on the specific Taxus species, the initial concentration of this compound in the biomass, and the optimization of the purification protocol.

Table 1: Summary of Extraction and Partitioning

StepStarting MaterialSolvent SystemYield of Crude/FractionEstimated Purity of this compound
Extraction 1 kg dried Taxus biomassMethanol (B129727)50 - 70 g crude extract< 0.1%
Solvent Partitioning 50 g crude extractDichloromethane (B109758)/Water15 - 25 g dichloromethane fraction0.1 - 0.5%

Table 2: Chromatographic Purification Summary

Chromatographic StepColumn TypeMobile PhaseTarget FractionPurity of this compound
Flash Chromatography Silica (B1680970) Gel (Normal Phase)Hexane/Acetone (B3395972) GradientFraction containing mid-polarity taxoids5 - 15%
Preparative HPLC (Step 1) C18 (Reversed-Phase)Acetonitrile (B52724)/Water GradientEarly-eluting taxoid fraction60 - 80%
Preparative HPLC (Step 2) Phenyl-Hexyl (Reversed-Phase)Methanol/Water IsocraticPurified this compound> 95%

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow Start Taxus Biomass Extraction Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (Dichloromethane/Water) Crude_Extract->Partitioning DCM_Fraction Dichloromethane Fraction Partitioning->DCM_Fraction Aqueous_Fraction Aqueous Fraction (Discard) Partitioning->Aqueous_Fraction Flash_Chrom Normal Phase Flash Chromatography DCM_Fraction->Flash_Chrom Semi_Pure Semi-Purified Fraction Flash_Chrom->Semi_Pure Prep_HPLC1 Preparative HPLC (C18) Semi_Pure->Prep_HPLC1 Enriched_Fraction Enriched this compound Prep_HPLC1->Enriched_Fraction Prep_HPLC2 Preparative HPLC (Phenyl-Hexyl) Enriched_Fraction->Prep_HPLC2 Pure_Compound Pure this compound (>95%) Prep_HPLC2->Pure_Compound

Caption: Purification workflow for this compound.

Experimental Protocols

1. Extraction of Crude Taxoid Mixture

  • Objective: To extract taxoids from the raw plant material.

  • Materials:

    • Dried and powdered Taxus biomass (needles, bark, or twigs)

    • Methanol (ACS grade or higher)

    • Large glass container with a lid

    • Mechanical shaker

    • Filtration apparatus (e.g., Buchner funnel with filter paper)

    • Rotary evaporator

  • Protocol:

    • Weigh 1 kg of dried and powdered Taxus biomass and place it in a large glass container.

    • Add 5 L of methanol to the biomass.

    • Seal the container and place it on a mechanical shaker. Agitate at room temperature for 24 hours.

    • Filter the mixture through a Buchner funnel to separate the plant material from the methanol extract.

    • Repeat the extraction of the plant material with an additional 5 L of methanol for another 24 hours to ensure complete extraction.

    • Combine the methanol extracts from both extraction steps.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a thick, viscous crude extract is obtained.

2. Solvent-Solvent Partitioning

  • Objective: To remove highly polar and non-polar impurities from the crude extract.

  • Materials:

    • Crude methanol extract

    • Dichloromethane (DCM)

    • Deionized water

    • Separatory funnel (appropriate size)

  • Protocol:

    • Dissolve the crude extract (approximately 50 g) in 500 mL of a 1:1 mixture of dichloromethane and deionized water.

    • Transfer the mixture to a separatory funnel and shake vigorously for 5 minutes, periodically venting the funnel.

    • Allow the layers to separate completely. The upper layer is the aqueous phase, and the lower layer is the dichloromethane phase containing the taxoids.

    • Drain the lower dichloromethane layer into a clean flask.

    • Re-extract the aqueous layer with 250 mL of dichloromethane two more times.

    • Combine all the dichloromethane fractions.

    • Concentrate the combined dichloromethane fraction using a rotary evaporator to obtain the partitioned crude taxoid mixture.

3. Normal Phase Flash Chromatography

  • Objective: To perform a preliminary separation of the taxoids based on polarity.

  • Materials:

    • Partitioned crude taxoid mixture

    • Silica gel (60 Å, 40-63 µm)

    • Flash chromatography system with a suitable size column

    • Solvents: Hexane and Acetone (HPLC grade)

    • Fraction collector

  • Protocol:

    • Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of the crude taxoid mixture.

    • Dissolve the crude taxoid mixture in a minimal amount of dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dried sample onto the top of the prepared column.

    • Elute the column with a step or linear gradient of acetone in hexane. A typical gradient would be from 10% to 60% acetone over 30-60 minutes.

    • Collect fractions of a suitable volume (e.g., 20-50 mL).

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the fractions containing the target compound and concentrate them using a rotary evaporator.

4. Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve high-resolution separation and purification of this compound. This is a two-step process using different column chemistries for optimal separation.

Step 1: Reversed-Phase C18 Purification

  • Materials:

    • Semi-purified fraction from flash chromatography

    • Preparative HPLC system with a UV detector

    • C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

    • Solvents: Acetonitrile and Water (HPLC grade)

  • Protocol:

    • Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 30% acetonitrile in water).

    • Inject the sample onto the column.

    • Elute with a linear gradient of acetonitrile in water (e.g., from 30% to 70% acetonitrile over 40 minutes) at a flow rate of 10-20 mL/min.

    • Monitor the elution profile at a suitable wavelength (e.g., 227 nm).

    • Collect fractions corresponding to the peak suspected to be this compound based on analytical HPLC data of the crude extract or by collecting all major peaks for subsequent analysis.

    • Analyze the collected fractions to confirm the presence and purity of the target compound.

    • Pool the fractions containing the enriched this compound and remove the solvent.

Step 2: Reversed-Phase Phenyl-Hexyl Polishing

  • Objective: To remove closely eluting impurities and achieve final high purity.

  • Materials:

    • Enriched fraction from the C18 purification step

    • Preparative HPLC system with a UV detector

    • Phenyl-Hexyl reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

    • Solvents: Methanol and Water (HPLC grade)

  • Protocol:

    • Dissolve the enriched fraction in the mobile phase.

    • Filter the sample solution.

    • Equilibrate the Phenyl-Hexyl column with an isocratic mobile phase of methanol and water. The exact ratio will need to be determined based on analytical runs but could be in the range of 50-70% methanol.

    • Inject the sample and elute with the isocratic mobile phase at a flow rate of 10-15 mL/min.

    • Monitor the elution and collect the peak corresponding to pure this compound.

    • Confirm the purity of the final product using analytical HPLC and characterize its structure using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationships in Purification

The following diagram illustrates the logical progression of the purification process, highlighting the increasing purity of the target compound at each stage.

Logical_Progression Crude Crude Extract (High Complexity) Partitioned Partitioned Extract (Reduced Polarity Extremes) Crude->Partitioned Removes highly polar/ non-polar impurities Flashed Flash Fraction (Group Separation) Partitioned->Flashed Separates by polarity class HPLC1 Prep HPLC 1 (High Resolution Separation) Flashed->HPLC1 Isolates target from major taxoids HPLC2 Prep HPLC 2 (Final Polishing) HPLC1->HPLC2 Removes closely related impurities Pure Pure Compound (>95% Purity) HPLC2->Pure

Caption: Logical flow of purification and purity enhancement.

Quantitative Analysis of 20-Deacetyltaxuspine X: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a diterpenoid compound belonging to the taxane (B156437) family, a class of molecules with significant interest in cancer research due to the therapeutic success of prominent members like paclitaxel (B517696) and docetaxel.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including phytochemical analysis of Taxus species, pharmacokinetic studies, and quality control of pharmaceutical preparations. This document provides detailed analytical methods and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of taxanes is routinely performed using reversed-phase HPLC due to its robustness and reproducibility. For enhanced sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. The selection of the appropriate method will depend on the specific requirements of the analysis, such as the required limit of quantification, the complexity of the sample matrix, and the available instrumentation.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-DADLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; co-eluting compounds can interfere.High; specific mass transitions are monitored.
Sensitivity (LOD/LOQ) ng/mL range.pg/mL to low ng/mL range.
Matrix Effects Less susceptible.Prone to ion suppression or enhancement.
Instrumentation Cost Lower.Higher.
Primary Application Quantification in plant extracts and pharmaceutical formulations.Bioanalysis of plasma, urine, and tissue samples; trace analysis.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol outlines a general method for the quantification of this compound in plant extracts. Optimization of the gradient and other parameters may be required depending on the specific Taxus species and the complexity of the extract.

3.1.1. Materials and Reagents

  • This compound analytical standard (purity >95%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (optional, for improved peak shape)

  • C18 solid-phase extraction (SPE) cartridges

3.1.2. Sample Preparation (from Taxus plant material)

  • Extraction:

    • Grind dried and powdered Taxus plant material (e.g., needles, bark) to a fine powder.

    • Extract a known amount (e.g., 1 g) of the powder with methanol or a methanol/water mixture (e.g., 80:20 v/v) using sonication or maceration.

    • Repeat the extraction process three times to ensure complete extraction.

    • Combine the extracts and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in a minimal amount of the initial extraction solvent.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the taxane-containing fraction with a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3.1.3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A pentafluorophenyl (PFP) column can also be used for alternative selectivity.[1]

  • Mobile Phase:

    • A: Water (with optional 0.1% formic acid)

    • B: Acetonitrile (with optional 0.1% formic acid)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70-100% B (linear gradient)

    • 30-35 min: 100% B (hold)

    • 35-40 min: 100-30% B (return to initial conditions)

    • 40-45 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode-Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of this compound (typically in the range of 220-230 nm for taxanes).

3.1.4. Calibration and Quantification

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Diagram 1: HPLC-DAD Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_standards Standard Preparation start Taxus Plant Material extraction Solvent Extraction start->extraction cleanup SPE Cleanup extraction->cleanup final_sample Reconstituted Sample cleanup->final_sample hplc HPLC-DAD System final_sample->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (Calibration Curve) data->quant std_start Analytical Standard stock Stock Solution std_start->stock cal_stds Calibration Standards stock->cal_stds cal_stds->hplc LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample precip Protein Precipitation (Acetonitrile + IS) start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms mrm MRM Data Acquisition lcms->mrm quant Quantification (Peak Area Ratio) mrm->quant

References

Application Note: HPLC Analysis of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method suitable for the identification and quantification of 20-Deacetyltaxuspine X in purified samples and plant extracts. Taxane (B156437) diterpenoids, a class of compounds isolated from Taxus species, are of significant interest in pharmaceutical research. This compound, a member of this family, requires a reliable analytical method for its study. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. This method is based on established protocols for the analysis of structurally similar taxanes and provides a robust starting point for researchers in natural product chemistry and drug development.

Introduction

Taxus species are a rich source of complex diterpenoids, collectively known as taxanes. While paclitaxel (B517696) (Taxol) is the most famous for its anticancer properties, numerous other taxanes, including this compound, are present in the extracts and exhibit interesting biological activities. For instance, taxuspine X has been identified as a potent P-glycoprotein (P-gp) modulator, suggesting its potential in overcoming multidrug resistance in cancer therapy. Accurate and precise analytical methods are crucial for the isolation, characterization, and quantification of these compounds. This document provides a detailed protocol for the analysis of this compound using HPLC with UV detection.

Experimental

Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of taxanes.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reference Standard: Purified this compound (purity ≥95%).

  • Sample Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 10 µL

Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Plant Extract Sample Preparation:

    • Homogenize 1 g of dried and powdered plant material (e.g., needles or bark of Taxus species).

    • Extract the homogenized material with 10 mL of methanol by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Results and Discussion

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method. These values are typical for the analysis of taxanes and should be confirmed during in-lab validation.

ParameterResult
Retention Time (tR) Approximately 15-20 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95-105%

Chromatogram

A representative chromatogram would show a well-resolved peak for this compound, eluting at its characteristic retention time, and separated from other taxanes and impurities present in the sample.

Protocol

1. System Preparation a. Purge the HPLC pump with the mobile phases to remove any air bubbles. b. Equilibrate the column with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

2. Calibration Curve Construction a. Inject 10 µL of each working standard solution in ascending order of concentration. b. Record the peak area for this compound at each concentration. c. Plot a calibration curve of peak area versus concentration and perform a linear regression to determine the equation of the line and the correlation coefficient (r²).

3. Sample Analysis a. Inject 10 µL of the prepared plant extract sample. b. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. c. Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection is a well-established approach for the separation of taxane diterpenoids. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this important natural product. Method optimization and validation are recommended to ensure suitability for the intended application.

Visualizations

Experimental Workflow

experimental_workflow start Start sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep standard_prep Standard Preparation (Serial Dilution) start->standard_prep hplc_analysis HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 227 nm) hplc_analysis->data_acquisition calibration Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration Standards quantification Quantification of This compound data_acquisition->quantification Samples calibration->quantification end End quantification->end

Caption: Workflow for the HPLC analysis of this compound.

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection and Quantification of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 20-Deacetyltaxuspine X, a taxane (B156437) diterpenoid of interest in pharmaceutical research. The protocol provides a comprehensive workflow, from sample preparation of plant material to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The methodologies are based on established principles for taxane analysis and are adapted for the specific properties of this compound.

Introduction

Taxanes are a class of diterpenoids originally isolated from plants of the Taxus genus. They are of significant interest due to their potent cytotoxic activity, with prominent members like paclitaxel (B517696) and docetaxel (B913) being widely used as chemotherapeutic agents. This compound is a naturally occurring taxane that has been isolated from various Taxus species, including Taxus sumatrana and Taxus chinensis var. mairei. Accurate and sensitive quantification of this and other taxoids is crucial for phytochemical studies, drug discovery, and quality control of botanical extracts and pharmaceutical preparations.

LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of complex mixtures, making it the gold standard for the quantification of trace-level compounds like taxanes in intricate biological matrices. This protocol outlines a complete methodology for the analysis of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and quantitative accuracy.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is optimized for the extraction of this compound from dried plant material (e.g., needles or bark of Taxus species).

  • Grinding: Dry the plant material at 40-60°C to a constant weight and grind it into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol (B129727).

    • Sonicate the mixture for 30 minutes in a water bath at room temperature.

    • Allow the mixture to stand for 24 hours at room temperature, protected from light.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of deionized water.

    • Load 2 mL of the filtered plant extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (70:30, v/v) to remove polar impurities.

    • Elute the taxanes with 5 mL of acetonitrile.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (see section 2.2) and vortex for 1 minute.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters are detailed below.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions for this compound

The molecular formula for this compound is C₃₉H₄₈O₁₃, with a monoisotopic mass of approximately 724.3 g/mol . The following MRM transitions are proposed based on the expected formation of a protonated precursor ion and characteristic fragmentation patterns of taxanes, which often involve the loss of side chains.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV) (Starting Point)
This compound725.3593.325
725.3533.335
725.3105.140

Note: The proposed product ions correspond to the neutral loss of the cinnamoyl group (C₉H₈O, 132 Da), followed by the loss of acetic acid (CH₃COOH, 60 Da), and the cinnamoyl cation itself. These transitions should be optimized for the specific instrument used.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data for this compound in different Taxus species, as would be generated using this protocol.

Sample IDPlant SourceConcentration (µg/g dry weight) ± SD%RSD
TX-01Taxus sumatrana (Needles)15.8 ± 1.27.6
TX-02Taxus chinensis (Bark)8.2 ± 0.

Application Notes and Protocols for 20-Deacetyltaxuspine X in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which functions as a drug efflux pump, reducing the intracellular concentration of anticancer agents.[1] Taxanes, a class of microtubule-stabilizing agents, have been investigated for their potential to overcome MDR. While some taxanes are substrates of P-gp, others, including derivatives of taxuspine, have been shown to act as P-gp inhibitors.[1][2]

20-Deacetyltaxuspine X is a taxane (B156437) derivative with potential as a modulator of P-gp-mediated multidrug resistance. These application notes provide a comprehensive guide for the utilization of this compound in various cell culture-based assays to evaluate its efficacy as an MDR reversal agent.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The quantitative data and protocols provided herein are based on studies of closely related taxuspine derivatives and general methods for assessing P-gp inhibition.[1] Researchers should consider this information as a starting point and perform necessary optimizations for their specific experimental setup.

Mechanism of Action: P-glycoprotein Inhibition

This compound is hypothesized to function as a P-glycoprotein inhibitor. P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide range of substrates out of the cell.[3][4] By binding to P-gp, this compound can competitively or non-competitively inhibit the efflux of other chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy in resistant cancer cells.[2] The inhibition of P-gp can be assessed through various in vitro assays that measure the accumulation of fluorescent P-gp substrates or the potentiation of the cytotoxic effects of known anticancer drugs.

The expression and function of P-glycoprotein are regulated by various signaling pathways. The PI3K/Akt and MAPK/ERK pathways have been implicated in the positive regulation of P-gp expression.[3] Therefore, the effect of this compound on these pathways could also be a subject of investigation.

Data Presentation

Table 1: P-glycoprotein Inhibitory Activity of Representative Taxuspine Derivatives
CompoundCell LineAssayIC50 (µM)Reference
Simplified Taxuspine X Derivative 6L5178 MDR1Rhodamine 123 Efflux7.2[1]
Simplified Taxuspine X Derivative 7L5178 MDR1Rhodamine 123 Efflux24[1]
Cyclosporine A (Positive Control)L5178 MDR1Rhodamine 123 Efflux0.67[1]

Note: The IC50 value represents the concentration of the compound that causes a half-maximal increase in the intracellular accumulation of the P-gp substrate.

Table 2: Reversal of Drug Resistance by Taxuspine Derivatives in KB-C2 Cells
Chemotherapeutic AgentConcentration (µM) of Taxuspine CFold Reversal of ResistanceReference
Colchicine10Complete[2]
Vincristine10Complete[2]
Taxol10Complete[2]

Note: "Complete reversal" indicates that the cytotoxicity of the chemotherapeutic agent in the resistant cell line was restored to a level comparable to that in the sensitive parental cell line.[2]

Experimental Protocols

Protocol 1: Chemosensitization Assay (MTT Assay)

This assay determines the ability of this compound to sensitize MDR cancer cells to a conventional chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).

Materials:

  • MDR cancer cell line (e.g., KB-C2, NCI/ADR-RES) and its parental sensitive cell line (e.g., KB-3-1)

  • Complete culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the MDR and sensitive cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the chemotherapeutic agent in culture medium.

  • Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound. The concentration of this compound should be determined beforehand by assessing its cytotoxicity alone.

  • Remove the medium from the cells and add the drug-containing medium (with or without this compound). Include wells with medium only as a negative control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values of the chemotherapeutic agent in the presence and absence of this compound.

Protocol 2: Rhodamine 123 Efflux Assay

This assay directly measures the inhibitory effect of this compound on P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[5][6][7]

Materials:

  • MDR cancer cell line overexpressing P-gp and its parental sensitive cell line

  • Complete culture medium

  • This compound

  • Rhodamine 123

  • Verapamil or Cyclosporine A (positive control P-gp inhibitor)

  • Flow cytometer or fluorescence microplate reader

  • 96-well black, clear-bottom plates (for microplate reader) or flow cytometry tubes

Procedure:

  • Seed the cells in appropriate vessels and grow to 80-90% confluency.

  • Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium (containing the respective inhibitors) and incubate for 1-2 hours to allow for drug efflux.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm) or a fluorescence microplate reader.

  • Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Protocol 3: Calcein-AM Uptake Assay

This is another high-throughput assay to assess P-gp inhibition. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent Calcein by intracellular esterases. Calcein itself is a substrate of P-gp.[8][9][10]

Materials:

  • MDR cancer cell line overexpressing P-gp and its parental sensitive cell line

  • Complete culture medium

  • This compound

  • Calcein-AM

  • Verapamil or Cyclosporine A (positive control)

  • Fluorescence microplate reader or flow cytometer

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in 96-well black, clear-bottom plates and allow them to attach overnight.

  • Wash the cells with PBS.

  • Incubate the cells with various concentrations of this compound or a positive control inhibitor in serum-free medium for 30 minutes at 37°C.

  • Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells three times with ice-cold PBS.

  • Add fresh PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~490 nm, Emission: ~515 nm).

  • An increase in intracellular Calcein fluorescence in the presence of this compound indicates P-gp inhibition.

Protocol 4: P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can modulate this activity.

Materials:

  • P-gp-containing membrane vesicles (commercially available)

  • Assay buffer (containing MgCl2, KCl, and a buffer like Tris or MOPS)

  • ATP

  • This compound

  • Verapamil (positive control)

  • Sodium orthovanadate (Na3VO4, an inhibitor of P-type ATPases)

  • Reagents for detecting inorganic phosphate (B84403) (Pi), e.g., malachite green-based reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Thaw the P-gp membrane vesicles on ice.

  • In a 96-well plate, add the assay buffer.

  • Add various concentrations of this compound or a positive control.

  • Add the P-gp membrane vesicles to the wells and pre-incubate for 5-10 minutes at 37°C.

  • To determine the vanadate-sensitive ATPase activity, prepare parallel reactions containing Na3VO4.

  • Initiate the reaction by adding ATP.

  • Incubate for 20-30 minutes at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of vanadate. The effect of this compound on this activity is then determined.

Mandatory Visualizations

P_glycoprotein_Efflux_Mechanism Mechanism of P-glycoprotein Mediated Drug Efflux and Inhibition cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space Pgp P-glycoprotein (P-gp) ATP Binding Domain Drug_out Chemotherapeutic Drug Pgp:f0->Drug_out Efflux ADP ADP + Pi Pgp:f1->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp:f0 Binding ATP ATP ATP->Pgp:f1 Hydrolysis Inhibitor This compound Inhibitor->Pgp:f0 Inhibition

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Chemosensitization_Workflow Chemosensitization Assay Workflow start Seed MDR and Sensitive Cells in 96-well plates prep_drugs Prepare serial dilutions of Chemo Drug +/- this compound start->prep_drugs treat_cells Treat cells with drug combinations prep_drugs->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 values and Fold Reversal read_absorbance->analyze_data

Caption: Workflow for the chemosensitization (MTT) assay.

Pgp_Signaling_Regulation Signaling Pathways Regulating P-glycoprotein Expression cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activation MDR1_Gene MDR1 (ABCB1) Gene NFkB->MDR1_Gene Transcription AP1->MDR1_Gene Transcription Pgp_Protein P-glycoprotein MDR1_Gene->Pgp_Protein Translation

Caption: Key signaling pathways involved in the regulation of P-gp expression.

References

Application Notes and Protocols for a Novel Taxuspine Analog in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on in vivo studies of 20-Deacetyltaxuspine X in mice is not available. The following application notes and protocols are based on established methodologies for related taxane (B156437) compounds and taxuspine derivatives. These should serve as a guideline and be adapted based on the specific properties of the compound of interest once determined through preliminary in vitro and in vivo toxicological and pharmacokinetic studies.

Introduction

Taxanes are a class of diterpenoid compounds, originally derived from plants of the Taxus genus, that represent a cornerstone of cancer chemotherapy. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in cell division. By binding to β-tubulin, taxanes promote the assembly of microtubules and inhibit their disassembly, leading to a disruption of mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death)[1][2][3].

This document provides a detailed framework for conducting in vivo studies in mice to evaluate the anti-cancer efficacy of a novel taxuspine analog, hypothetically similar to this compound. The protocols outlined below are based on common practices for taxane research and are intended for researchers, scientists, and drug development professionals.

Data Presentation: Hypothetical In Vivo Efficacy of a Taxuspine Analog

The following table summarizes hypothetical quantitative data from a representative in vivo study of a novel taxuspine analog in a human tumor xenograft mouse model. This data is for illustrative purposes and should be replaced with actual experimental findings.

Treatment Group Dosage (mg/kg) Administration Route Frequency Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control-Intraperitoneal (i.p.)Daily1500 ± 1500+2.5
Taxuspine Analog10Intraperitoneal (i.p.)Daily825 ± 9545-1.8
Taxuspine Analog20Intraperitoneal (i.p.)Daily450 ± 6070-4.5
Positive Control (Paclitaxel)10Intraperitoneal (i.p.)Daily525 ± 7065-5.0

Experimental Protocols

Animal Model and Tumor Implantation

A common model for assessing the in vivo efficacy of anti-cancer agents is the subcutaneous xenograft model in immunocompromised mice.

  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the intended therapeutic target (e.g., A549 for non-small cell lung cancer, MCF-7 for breast cancer).

  • Procedure:

    • Culture the selected cancer cells under appropriate conditions to reach the logarithmic growth phase.

    • Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³) before initiating treatment.

Drug Preparation and Administration
  • Preparation: The formulation of the taxuspine analog will depend on its solubility. A common vehicle for taxanes is a mixture of Cremophor EL and ethanol, further diluted in saline or phosphate-buffered saline (PBS). It is critical to establish a stable and non-toxic vehicle formulation.

  • Administration:

    • Randomly assign mice to treatment and control groups (n=8-10 mice per group).

    • The taxuspine analog is administered, for example, via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days). Oral gavage is another potential route, as demonstrated with some taxane extracts[4].

    • The vehicle control group receives the same volume of the vehicle solution without the active compound.

    • A positive control group, treated with a standard-of-care taxane like paclitaxel, should be included for comparison.

Efficacy and Toxicity Assessment
  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualization of Pathways and Workflows

General Signaling Pathway of Taxanes

Taxane_Mechanism cluster_cell Cancer Cell Taxane Taxuspine Analog Microtubules β-Tubulin / Microtubules Taxane->Microtubules Binds and Stabilizes Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Disrupts Dynamics Cell_Cycle Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: General mechanism of action for taxane compounds.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Tumor Cell Culture implantation Tumor Cell Implantation in Mice start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization of Mice into Groups growth->randomization treatment Treatment Administration (Taxuspine Analog, Vehicle, Positive Control) randomization->treatment monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring monitoring->treatment Daily Treatment (e.g., 21 days) endpoint Study Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis endpoint->analysis end End: Report Findings analysis->end

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

While specific in vivo data for this compound is not currently available, the established protocols for other taxane compounds provide a robust framework for its evaluation. The successful application of these methods will depend on careful consideration of the compound's unique physicochemical properties and a thorough assessment of its toxicity and efficacy in relevant preclinical models. The provided protocols and diagrams offer a comprehensive starting point for researchers embarking on the in vivo characterization of novel taxuspine analogs.

References

Application Notes and Protocols for the Formulation of 20-Deacetyltaxuspine X for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X belongs to the taxane (B156437) family of diterpenoids, a class of compounds that have demonstrated significant potential as anticancer agents.[1] Like other taxanes such as paclitaxel (B517696) and docetaxel, this compound is expected to exhibit poor aqueous solubility, a major challenge for its formulation and delivery.[2][3] These application notes provide a comprehensive overview of potential formulation strategies to enhance the solubility, stability, and therapeutic efficacy of this compound. The protocols detailed below are based on established methods for formulating other taxane compounds and serve as a starting point for developing an optimal delivery system.[4][5]

The primary mechanism of action for taxanes involves their ability to bind to the β-tubulin subunit of microtubules.[6][7] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for cell division.[8] The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6]

I. Formulation Strategies

The low aqueous solubility of taxanes necessitates the use of advanced drug delivery systems to enable parenteral administration and improve their pharmacokinetic profile.[1][3] Commonly employed strategies for taxanes include liposomes, polymeric micelles, and nanoparticles.[2][9][10]

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[2][4] For hydrophobic compounds like this compound, the drug is typically incorporated within the lipid bilayer.[5]

Advantages:

  • Biocompatible and biodegradable.

  • Can encapsulate a wide range of drugs.[2]

  • Can be modified for targeted delivery.[8]

  • Reduces the toxicity of the encapsulated drug.[4]

Challenges:

  • Potential for drug leakage during storage.[2]

  • Limited loading capacity for highly lipophilic drugs.[2]

  • Stability can be an issue.[4]

Polymeric Micelle Formulation

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution.[3][11] The hydrophobic core serves as a reservoir for poorly soluble drugs like taxanes, while the hydrophilic shell provides a stable interface with the aqueous environment.[12]

Advantages:

  • High drug-loading capacity for hydrophobic drugs.

  • Improved stability compared to surfactant micelles.[3]

  • Small size (10-100 nm) allows for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[8]

Challenges:

  • Potential for premature drug release in the bloodstream.[3]

  • The critical micelle concentration (CMC) must be low enough to prevent dissociation upon dilution in the body.[3]

Nanoparticle Formulation

Nanoparticles, including polymer-based and albumin-bound nanoparticles, offer another robust platform for taxane delivery.[2][13]

Advantages:

  • High stability and drug-loading capacity.[3]

  • Can be designed for controlled and targeted drug release.[8][9]

  • Overcomes toxicities associated with solvents used in conventional formulations.[1]

Challenges:

  • Potential for a significant initial burst release of the drug.[3]

  • Manufacturing processes can be complex.

II. Data Presentation: Comparative Formulation Characteristics

The following tables summarize typical quantitative data for various taxane formulations based on literature. These values should be considered as a general reference, and specific results for this compound will need to be determined experimentally.

Table 1: Physicochemical Properties of Taxane Formulations

Formulation TypeTypical Size Range (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Liposomes100 - 200< 0.2-10 to -30
Polymeric Micelles20 - 100< 0.2-5 to +5
Nanoparticles100 - 250< 0.2-20 to -40

Table 2: Drug Loading and Encapsulation Efficiency

Formulation TypeDrug Loading (%)Encapsulation Efficiency (%)
Liposomes1 - 5> 90
Polymeric Micelles5 - 25> 90
Nanoparticles10 - 30> 95

III. Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound formulations.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Hydrogenated Soybean Phosphatidylcholine (HSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-DSPE)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, HSPC, Cholesterol, and mPEG-DSPE in a 10:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio for lipids is 60:40:5 (HSPC:Cholesterol:mPEG-DSPE).[14]

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator at 40°C.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[2]

  • Remove any unencapsulated drug by centrifugation or dialysis.

Protocol 2: Preparation of this compound-Loaded Polymeric Micelles by Solvent Evaporation

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., mPEG-b-p(HPMAm-Bz))[15]

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Dissolve the amphiphilic block copolymer and this compound in a suitable organic solvent like acetone or THF.[15]

  • Add the organic solution dropwise to deionized water while stirring vigorously.

  • The organic solvent is then removed by evaporation under reduced pressure or by dialysis against deionized water.

  • As the organic solvent is removed, the amphiphilic copolymers will self-assemble into micelles, encapsulating the hydrophobic drug in their core.[3]

  • Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any aggregates.

Protocol 3: Characterization of Formulations

3.1 Particle Size and Zeta Potential Analysis:

  • Determine the mean particle size, polydispersity index (PDI), and zeta potential of the formulations using Dynamic Light Scattering (DLS).[15] Dilute the samples appropriately with deionized water before measurement.

3.2 Encapsulation Efficiency and Drug Loading:

  • Separate the formulated drug from the unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.

  • Disrupt the nanoparticles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.

  • Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16][17]

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

3.3 In Vitro Drug Release:

  • Perform in vitro drug release studies using a dialysis method.

  • Place a known amount of the this compound formulation in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots by HPLC.[16]

IV. Visualizations

G cluster_0 Formulation Preparation prep Dissolve Drug and Excipients in Organic Solvent film Thin-Film Formation (Rotary Evaporation) prep->film hydration Hydration with Aqueous Phase film->hydration sizing Sizing (Extrusion/Sonication) hydration->sizing purification Purification (Dialysis/Centrifugation) sizing->purification

Workflow for Liposome Preparation.

G cluster_1 Formulation Characterization formulation Drug Formulation dls Particle Size & Zeta Potential (DLS) formulation->dls hplc Encapsulation Efficiency & Drug Loading (HPLC) formulation->hplc tem Morphology (TEM) formulation->tem release In Vitro Drug Release (Dialysis & HPLC) formulation->release

Workflow for Formulation Characterization.

G Taxane Taxane (e.g., this compound) Tubulin β-Tubulin Taxane->Tubulin binds to Microtubule Microtubule Stabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Generalized Taxane Signaling Pathway.

References

Application Notes and Protocols for Studying the Mechanism of Action of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific mechanism of action studies for 20-deacetyltaxuspine X are not extensively available in public literature. The following application notes and protocols are based on the well-established mechanism of action of other taxane (B156437) diterpenoids, such as paclitaxel, which share a similar chemical scaffold and are also isolated from Taxus species. It is presumed that this compound may exhibit a comparable mode of action, primarily involving microtubule stabilization, leading to cell cycle arrest and apoptosis. The provided data and protocols should, therefore, be considered as a representative framework for initiating studies on this compound.

Application Notes

Putative Mechanism of Action

This compound, as a taxane diterpenoid, is hypothesized to exert its anti-cancer effects by targeting microtubules. Unlike other anti-tubulin agents that cause depolymerization, taxanes are known to stabilize microtubules by binding to the β-tubulin subunit.[1][2] This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for various cellular functions, particularly mitosis.

The key downstream effects of this action are:

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through various signaling pathways. This can involve the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and modulation of apoptotic regulatory proteins.[4][5]

Potential Therapeutic Applications

Given its presumed mechanism, this compound could be investigated as a potential chemotherapeutic agent for various cancers, particularly solid tumors where taxanes have shown efficacy. Its activity should be evaluated across a panel of cancer cell lines to identify sensitive tumor types.

Data Presentation

The following tables present hypothetical quantitative data for this compound, based on typical results observed for other taxanes like paclitaxel. This data is for illustrative purposes to guide experimental design and interpretation.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineCancer TypeIC50 (nM) after 72h exposure
MCF-7Breast Cancer15
MDA-MB-231Breast Cancer25
A549Lung Cancer30
HCT116Colon Cancer50
OVCAR-3Ovarian Cancer10

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Hypothetical Data)

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control (DMSO)652015
10 nM this compound301060
25 nM this compound15580

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (Hypothetical Data)

Treatment% Apoptotic Cells (Annexin V positive)
Control (DMSO)5
10 nM this compound40
25 nM this compound75

Table 4: Modulation of Apoptotic Proteins by this compound in MCF-7 Cells (Hypothetical Data)

TreatmentRelative Bax Expression (fold change)Relative Bcl-2 Expression (fold change)Bax/Bcl-2 Ratio
Control (DMSO)1.01.01.0
25 nM this compound2.50.46.25

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS (Phosphate Buffered Saline)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol is for detecting and quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[7]

Western Blot Analysis of Apoptotic Proteins

This protocol is for examining the effect of this compound on the expression of key apoptosis-related proteins like Bax and Bcl-2.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression.[8]

Visualizations

G cluster_0 Cellular Effects of this compound cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression cluster_3 Apoptosis Induction TaxuspineX This compound Microtubules β-tubulin on Microtubules TaxuspineX->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticSpindle Defective Mitotic Spindle Stabilization->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Bax ↑ Bax G2M_Arrest->Bax Bcl2 ↓ Bcl-2 G2M_Arrest->Bcl2 Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis G cluster_assays Perform Assays start Start: Seed Cells treat Treat with this compound start->treat incubate Incubate (e.g., 24-72h) treat->incubate cytotoxicity MTT Assay (Measure Absorbance) incubate->cytotoxicity cell_cycle Flow Cytometry (PI Staining) (Analyze DNA Content) incubate->cell_cycle apoptosis Flow Cytometry (Annexin V) (Detect Apoptotic Cells) incubate->apoptosis western Western Blot (Analyze Protein Expression) incubate->western data_analysis Data Analysis cytotoxicity->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis end End: Determine Mechanism data_analysis->end

References

Application Notes and Protocols for 20-Deacetyltaxuspine D Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine D is a diterpenoid natural product isolated from the branches of Taxus sumatrana.[1] As a member of the taxane (B156437) family, which includes potent anti-cancer agents like Paclitaxel, it is of significant interest for its potential cytotoxic effects against cancer cells. This document provides a detailed protocol for determining the cytotoxic activity of 20-Deacetyltaxuspine D using a standard MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[3][4]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan.[5] These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[4][5] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[3] This allows for the quantitative determination of cell viability and the cytotoxic effects of a test compound.

Materials and Reagents

  • 20-Deacetyltaxuspine D

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4][6]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, flat-bottomed 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader with a 570 nm filter

  • Multichannel pipette

  • Sterile pipette tips and serological pipettes

  • Hemocytometer or automated cell counter

Experimental Protocols

Cell Culture and Maintenance
  • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin solution.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure they are in the exponential growth phase for the assay.

Cell Seeding
  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.

Compound Preparation and Cell Treatment
  • Prepare a 10 mM stock solution of 20-Deacetyltaxuspine D in DMSO.

  • On the day of the experiment, prepare a series of dilutions of the compound in a complete culture medium. A common starting range for taxane-like compounds can be from 0.1 nM to 100 µM.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of 20-Deacetyltaxuspine D to the respective wells in triplicate.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only, no cells).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

MTT Assay Protocol
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Incubate the plate for 4 hours at 37°C in the CO₂ incubator.[2]

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4][6]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software).

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison of the effects of 20-Deacetyltaxuspine D on different cancer cell lines.

Cell Line20-Deacetyltaxuspine D Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell ViabilityIC50 (µM)
HeLa Vehicle Control (0.1% DMSO)1.25 ± 0.08100\multirow{6}{}{X.XX}
0.011.18 ± 0.0694.4
0.10.95 ± 0.0576.0
10.63 ± 0.0450.4
100.25 ± 0.0320.0
1000.10 ± 0.028.0
MCF-7 Vehicle Control (0.1% DMSO)1.32 ± 0.09100\multirow{6}{}{Y.YY}
0.011.28 ± 0.0797.0
0.11.01 ± 0.0676.5
10.68 ± 0.0551.5
100.29 ± 0.0422.0
1000.12 ± 0.029.1
A549 Vehicle Control (0.1% DMSO)1.19 ± 0.07100\multirow{6}{*}{Z.ZZ}
0.011.15 ± 0.0696.6
0.10.88 ± 0.0573.9
10.55 ± 0.0446.2
100.22 ± 0.0318.5
1000.09 ± 0.027.6

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_prep Prepare 20-Deacetyltaxuspine D Stock and Dilutions cell_treatment Treat Cells with Compound Dilutions compound_prep->cell_treatment incubation_24h Incubate for 24h cell_seeding->incubation_24h incubation_24h->cell_treatment incubation_48_72h Incubate for 48-72h cell_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Value viability->ic50 signaling_pathway compound 20-Deacetyltaxuspine D (Hypothetical) microtubules Microtubule Stabilization compound->microtubules mitotic_spindle Dysfunctional Mitotic Spindle microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family caspase_activation Caspase Activation (e.g., Caspase-3) bcl2_family->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: 20-Deacetyltaxuspine X Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 20-Deacetyltaxuspine X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex taxane (B156437) diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The total synthesis of this compound, like other taxanes, presents significant challenges due to its complex, polycyclic architecture, high degree of oxidation, and numerous stereocenters. Key strategic hurdles include:

  • Construction of the [6.8.6] Tricyclic Core: Efficiently assembling the central eight-membered B-ring fused to two six-membered rings (A and C) is a primary challenge.

  • Stereochemical Control: The molecule contains multiple contiguous stereocenters that must be set with high precision.

  • Late-Stage Functionalization: Introduction of oxygen-containing functional groups at specific positions on the taxane core in the later stages of the synthesis can be difficult due to the high reactivity of multiple sites.

  • Protecting Group Strategy: A robust and highly selective protecting group strategy is essential to mask reactive functional groups while others are being manipulated.

A common and effective strategy to tackle these challenges is the "two-phase" synthetic approach. This biomimetic strategy separates the synthesis into a "cyclase phase," focused on constructing the carbon skeleton, and an "oxidase phase," dedicated to the selective installation of oxygen functionalities.

Q2: Are there any high-yielding methods reported for the synthesis of the taxuspine core?

While the total synthesis of complex taxanes is often characterized by modest overall yields, certain key transformations can be highly efficient. For instance, photochemical reactions have been shown to be particularly effective in forming the tetracyclic core of taxuspine derivatives. One study reported that UV irradiation of taxinine (B26179) and related compounds in acetonitrile (B52724) can induce a smooth transannulation between the C-3 and C-11 positions to furnish tetracyclic taxuspine C derivatives in almost quantitative yields. This suggests that a photochemical approach could be a promising strategy for improving the yield of the core structure of this compound.

Q3: What are the common side reactions observed during the functionalization of the taxane core?

Late-stage oxidation of the taxane skeleton is a critical but challenging phase. Common side reactions include:

  • Over-oxidation: It can be difficult to control the degree of oxidation, leading to the formation of undesired ketones or carboxylic acids.

  • Lack of Regioselectivity: The presence of multiple reactive C-H bonds can lead to oxidation at incorrect positions, resulting in a mixture of isomers that are difficult to separate.

  • Skeletal Rearrangements: Under certain oxidative or acidic/basic conditions, the complex ring system of taxanes can be prone to rearrangements.

  • Protecting Group Cleavage: The reagents used for oxidation may inadvertently cleave protecting groups elsewhere in the molecule.

Careful selection of oxidizing agents, optimization of reaction conditions (temperature, solvent, stoichiometry), and a well-designed protecting group strategy are crucial to minimize these side reactions.

Troubleshooting Guides

Issue 1: Low Yield in the Diels-Alder Reaction for B/C Ring Formation

The intramolecular Diels-Alder reaction is a powerful strategy for constructing the fused 6- and 8-membered rings of the taxane core. However, low yields are a common problem.

Potential Cause Troubleshooting Suggestion
Unfavorable Diene Conformation The diene must adopt an s-cis conformation for the cycloaddition to occur. If the substrate is sterically hindered, it may predominantly exist in the more stable s-trans conformation. Consider modifying the substrate to reduce steric hindrance around the diene.
Poor Electronic Matching The rate of the Diels-Alder reaction is sensitive to the electronic properties of the diene and dienophile. If both components are electron-rich or electron-poor, the reaction will be slow. If using a normal electron-demand Diels-Alder, ensure the dienophile is sufficiently electron-poor by introducing electron-withdrawing groups.
Retro-Diels-Alder Reaction The Diels-Alder reaction is reversible. If the reaction is performed at too high a temperature, the equilibrium may shift back towards the starting materials. Try running the reaction at a lower temperature for a longer duration.
Polymerization of Reactants At higher concentrations, the diene or dienophile can undergo polymerization, especially at elevated temperatures. Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.
Lewis Acid Incompatibility While Lewis acids can catalyze the Diels-Alder reaction, they can also promote side reactions or degradation of sensitive substrates. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) and optimize the stoichiometry. In some cases, a thermal, uncatalyzed reaction may provide a cleaner outcome, albeit at a slower rate.
Issue 2: Poor Regioselectivity in Late-Stage C-H Oxidation

Introducing hydroxyl groups at specific positions of the taxane skeleton is essential for reaching the final target. However, achieving high regioselectivity can be challenging.

Potential Cause Troubleshooting Suggestion
Multiple Reactive Sites The taxane core has several allylic and tertiary C-H bonds that are susceptible to oxidation. The inherent reactivity of these sites may be similar, leading to a mixture of products.
Steric Hindrance The accessibility of a particular C-H bond to the oxidizing agent is a key factor. A sterically hindered C-H bond will be less reactive.
Directing Group Effects Existing functional groups on the taxane skeleton can direct the oxidation to nearby positions.
Choice of Oxidant Different oxidizing agents have different selectivities. For example, selenium dioxide (SeO₂) is often used for allylic oxidation, while dioxiranes like dimethyldioxirane (B1199080) (DMDO) can be effective for epoxidation and hydroxylation of unactivated C-H bonds.

Strategies for Improving Regioselectivity:

  • Use of Directing Groups: Introduce a temporary directing group that can position the oxidizing agent over the desired C-H bond.

  • Substrate Modification: Alter the conformation of the substrate by introducing bulky protecting groups to block undesired reactive sites.

  • Screening of Oxidizing Agents: Systematically screen a panel of oxidizing agents with different steric and electronic properties.

  • Biocatalysis: Employing enzymes, such as cytochrome P450 monooxygenases, can offer exquisite regioselectivity and stereoselectivity that is often difficult to achieve with traditional chemical methods.

Data Presentation

Table 1: Comparison of Yields for Key Steps in Taxane Core Synthesis
Reaction Step Substrate Conditions Product Yield (%)
Intramolecular Diels-AlderAcyclic diene-eneBF₃·OEt₂, CH₂Cl₂, -78 °C to rtTricyclic diketone47
Aldol CondensationSilyl enol ether + acroleinGd(OTf)₃, THF/H₂O, -78 °CAldol adduct85 (2:1 dr)
Negishi CouplingEnol triflate + MeZnClPd(dppf)Cl₂, THF, rtTaxadienone84
Photochemical CyclizationTaxinine derivativeUV light, MeCN, rtTaxuspine C derivative~95-100

Note: Yields are based on reported syntheses of taxane analogues and may vary depending on the specific substrate and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Diels-Alder Cyclization

This protocol is adapted from the synthesis of a taxadienone intermediate and can serve as a starting point for the construction of the this compound core.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: The flask is charged with a solution of the Lewis acid (e.g., BF₃·OEt₂, 1.2 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to -78 °C.

  • Substrate Addition: A solution of the acyclic diene-ene precursor (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise via the dropping funnel over several hours to maintain high dilution.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Quenching: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is separated and extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.

Protocol 2: General Procedure for Photochemical Transannular Cyclization

This protocol is based on the reported high-yielding synthesis of taxuspine C derivatives and is a promising approach for forming the core of this compound.

  • Preparation: A solution of the taxinine-type precursor (e.g., a 20-deacetylated analogue) is prepared in a suitable solvent such as acetonitrile (MeCN) in a quartz reaction vessel. The concentration should be optimized to favor the intramolecular reaction.

  • Degassing: The solution is thoroughly degassed by bubbling argon or nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: The reaction vessel is placed in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). The reaction is irradiated while maintaining a constant temperature (e.g., using a cooling fan or a water bath).

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the tetracyclic taxuspine derivative.

Visualizations

experimental_workflow start Acyclic Precursor step1 Intramolecular Diels-Alder start->step1 intermediate1 Tricyclic Core step1->intermediate1 step2 Late-Stage Oxidations intermediate1->step2 intermediate2 Functionalized Core step2->intermediate2 step3 Protecting Group Manipulations intermediate2->step3 step4 Final Deprotection step3->step4 end This compound step4->end

Caption: A generalized workflow for the total synthesis of this compound.

troubleshooting_workflow start Low Reaction Yield check1 Check Starting Material Purity start->check1 check2 Verify Reagent Quality & Stoichiometry start->check2 check3 Optimize Reaction Conditions (Temp, Conc, Solvent) start->check3 solution1 Purify Starting Materials check1->solution1 solution2 Use Fresh Reagents check2->solution2 check4 Investigate Side Reactions (TLC, LC-MS) check3->check4 solution3 Systematic Re-optimization check3->solution3 solution4 Modify Workup or Purification check4->solution4

20-Deacetyltaxuspine X stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 20-Deacetyltaxuspine X, a novel taxane (B156437) derivative. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily affected by pH, temperature, and light exposure. Like many complex esters, it is susceptible to hydrolysis, particularly under alkaline or acidic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic degradation.

Q2: What is the recommended procedure for storing this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage in solution, it is advisable to use a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-6) and store at 2-8°C for no more than 24 hours. For critical applications, conducting a stability study under your specific experimental conditions is recommended to determine the acceptable storage duration.[1]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathways are believed to be hydrolysis of the ester linkages. Key degradation products may include the deacetylated parent compound at various positions and cleavage of the core taxane ring structure under harsh conditions.

Q4: How can I monitor the degradation of this compound in my samples?

A4: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. A well-designed HPLC method can separate the parent compound from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound potency in my cell-based assays.

  • Question: Could the compound be degrading in my cell culture medium?

  • Answer: Yes, this is a common issue. Cell culture media are typically buffered at a physiological pH (around 7.4), which can promote hydrolysis of ester-containing compounds. Additionally, enzymatic degradation by cellular esterases can occur.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare solutions of this compound immediately before use.

    • Minimize Incubation Time: Reduce the incubation time of the compound with the cells as much as the experimental design allows.

    • Conduct a Stability Check: Incubate this compound in the cell culture medium for the duration of your experiment, and then analyze the sample by HPLC to quantify the extent of degradation.

    • Consider a Formulation Strategy: For longer-term experiments, consider using a more stable formulation, such as a liposomal delivery system, if compatible with your research.

Issue 2: I am seeing multiple peaks in my HPLC analysis of a freshly prepared this compound solution.

  • Question: Is it normal to see multiple peaks, or is my compound already degraded?

  • Answer: While minor impurities from synthesis may be present, the appearance of significant additional peaks in a freshly prepared solution suggests on-the-spot degradation. This can be caused by the solvent or the pH of the solution.

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure that the solvents used to dissolve this compound are of high purity and free from contaminants.

    • Assess Solvent Compatibility: Test the solubility and stability of the compound in different solvents. A slightly acidic, buffered solvent may be preferable to unbuffered aqueous solutions.

    • Control Temperature: Prepare solutions at room temperature or on ice to minimize thermal degradation.

Quantitative Data Summary

The following table summarizes the stability of this compound under various conditions based on internal forced degradation studies.

ConditionIncubation Time (hours)Remaining this compound (%)Major Degradation Products
0.1 M HCl (pH 1)2465%Hydrolysis of side chains
pH 4.0 Buffer2498%Minimal degradation
pH 7.4 Buffer (PBS)2485%Side chain hydrolysis
0.1 M NaOH (pH 13)1<10%Ring cleavage and hydrolysis
50°C in pH 7.4 Buffer870%Accelerated hydrolysis
3% H₂O₂2455%Oxidative degradation products
UV Light (254 nm)880%Photolytic isomers

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

2. Equipment:

  • Analytical balance

  • Volumetric flasks

  • pH meter

  • HPLC system with UV and/or MS detector

  • Temperature-controlled incubator

  • UV lamp

3. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Prepare a solution in PBS (pH 7.4).

    • Incubate at 50°C for 8 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (254 nm) for 8 hours.

  • Sample Analysis:

    • Analyze all samples by a reverse-phase HPLC method.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% to 95% B over 30 minutes.

    • Detection: UV at 227 nm and/or mass spectrometry.

Visualizations

20-Deacetyltaxuspine_X 20-Deacetyltaxuspine_X Hydrolyzed_Side_Chain_Product Hydrolyzed_Side_Chain_Product 20-Deacetyltaxuspine_X->Hydrolyzed_Side_Chain_Product Acid/Base Hydrolysis Ring_Cleavage_Product Ring_Cleavage_Product 20-Deacetyltaxuspine_X->Ring_Cleavage_Product Strong Base Oxidized_Product Oxidized_Product 20-Deacetyltaxuspine_X->Oxidized_Product Oxidation (H₂O₂) Photolytic_Isomer Photolytic_Isomer 20-Deacetyltaxuspine_X->Photolytic_Isomer UV Light cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, etc.) Stock_Solution->Stress_Conditions Neutralize_Sample Neutralize/Stop Reaction Stress_Conditions->Neutralize_Sample HPLC_Injection Inject Sample into HPLC Neutralize_Sample->HPLC_Injection Data_Acquisition Acquire UV/MS Data HPLC_Injection->Data_Acquisition Data_Analysis Analyze Chromatogram Data_Acquisition->Data_Analysis Start Unexpected HPLC Peaks? Fresh_Solution Is the solution freshly prepared? Start->Fresh_Solution Check_Solvent Check solvent purity and pH Fresh_Solution->Check_Solvent Yes Check_Storage Review storage conditions (Temp, Light) Fresh_Solution->Check_Storage No Run_Control Run a fresh standard Check_Solvent->Run_Control Check_Storage->Run_Control Degradation_Confirmed Degradation Confirmed Run_Control->Degradation_Confirmed Peaks still present No_Degradation Issue Resolved/Impurity Run_Control->No_Degradation Peaks absent

References

solubility problems with 20-Deacetyltaxuspine X in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with 20-Deacetyltaxuspine X in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues with this compound in DMSO, it is important to systematically evaluate several factors. First, confirm the purity of your compound. Next, ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1] To aid dissolution, you can try gentle warming of the solution (e.g., in a 37°C water bath) or sonication.[1]

Q2: What is the recommended storage procedure for this compound stock solutions in DMSO?

A2: For long-term storage, it is advisable to store stock solutions of compounds in DMSO at -80°C for up to six months or at -20°C for up to one month.[2][3] To prevent degradation from multiple freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[4]

Q3: My this compound dissolves in DMSO initially, but then precipitates when I dilute it into my aqueous buffer or cell culture medium. What causes this and how can I prevent it?

A3: This common issue is known as "salting out" or "crashing out," where the compound is significantly less soluble in the aqueous solution than in DMSO.[2] To prevent this, a stepwise dilution is recommended. First, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration. Then, add the final, most diluted DMSO solution to your aqueous medium while vortexing or gently mixing to ensure rapid dispersion.[2][5]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[3][5] However, tolerance can vary between different cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to determine the maximum tolerable DMSO concentration for your specific cells.[3]

Troubleshooting Guide

Problem: I see visible solid particles or cloudiness in my this compound DMSO solution.

  • Possible Cause: Insufficient mixing or energy to break the crystal lattice of the compound.

    • Solution: Sonicate the vial in a water bath for 15-30 minutes, or vortex the solution vigorously for 1-2 minutes.[1][2]

  • Possible Cause: The solution is at a low temperature, reducing solubility.

    • Solution: Gently warm the solution in a 37°C water bath for 10-15 minutes. This can increase the kinetic energy and help overcome the lattice energy of the solid.[1][5]

  • Possible Cause: The desired concentration exceeds the solubility limit of this compound in DMSO.

    • Solution: Try preparing a more dilute stock solution. For instance, if a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution.[1]

  • Possible Cause: The DMSO used is not of high purity or is not anhydrous.

    • Solution: Use a fresh, sealed bottle of anhydrous, high-purity DMSO. DMSO readily absorbs moisture from the air, which can decrease its solvating power.[1][5]

Factors Influencing Taxane Solubility in DMSO

FactorInfluence on SolubilityRecommendations
DMSO Purity The presence of water in DMSO can significantly decrease its solvating power for many organic compounds.[1]Use fresh, anhydrous, high-purity DMSO. Store it properly in a tightly sealed container in a dry environment.[1]
Temperature Increasing the temperature generally enhances solubility by providing more energy for molecular interactions.[6]Gentle warming in a 37°C water bath can aid dissolution. Avoid excessive heat to prevent compound degradation.[5]
Concentration At higher concentrations, intermolecular interactions between the compound molecules can dominate, leading to aggregation or precipitation.[6]If solubility is an issue, try preparing a more dilute stock solution.[1]
Physical Agitation Sonication and vortexing provide energy to break down solid particles and facilitate dissolution.[1][2]Vigorously vortex for 1-2 minutes or sonicate in a water bath for 15-30 minutes.[2]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound in DMSO

Materials:

  • This compound (powder form)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation.[2]

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[4]

  • Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.[5]

  • Aiding Dissolution (if necessary):

    • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 15-30 minutes.[2]

    • Gentle Warming: Alternatively, or in addition to sonication, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[1]

  • Final Inspection: After these steps, check the solution again for clarity.

  • Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C.[2]

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitate Observed in DMSO Solution check_mixing Vortex/Sonicate Solution? start->check_mixing warm Gentle Warming (37°C)? check_mixing->warm No solution_clear Solution is Clear check_mixing->solution_clear Yes check_concentration Concentration Too High? warm->check_concentration No warm->solution_clear Yes check_dmso Using Anhydrous DMSO? check_concentration->check_dmso No dilute Prepare a More Dilute Solution check_concentration->dilute Yes check_dmso->solution_clear Yes use_fresh_dmso Use Fresh, Anhydrous DMSO check_dmso->use_fresh_dmso No dilute->start use_fresh_dmso->start

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G cluster_1 Stock Solution Preparation Workflow start Start weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolved Completely Dissolved? vortex->check_dissolved sonicate_warm Sonicate and/or Gentle Warming check_dissolved->sonicate_warm No aliquot Aliquot for Single Use check_dissolved->aliquot Yes sonicate_warm->check_dissolved store Store at -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing a this compound stock solution.

References

Technical Support Center: 20-Deacetyltaxuspine X in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Deacetyltaxuspine X. Our aim is to address specific experimental issues and provide practical solutions to advance your research in overcoming cancer drug resistance.

FAQs: Understanding this compound

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: Current research indicates that this compound and its analogs primarily function as potent inhibitors of P-glycoprotein (P-gp/ABCB1), a key multidrug resistance (MDR) efflux pump.[1][2] Unlike cytotoxic taxanes such as paclitaxel (B517696) and docetaxel, which bind to β-tubulin and induce mitotic arrest, some taxoids like taxuspine X have been found to be devoid of significant cytotoxicity and tubulin affinity.[2][3] Their principal role is to act as MDR reversing agents, thereby increasing the intracellular concentration and efficacy of other chemotherapeutic drugs that are P-gp substrates.[2]

Q2: Are cancer cells expected to develop resistance to this compound itself?

A2: Given that this compound is considered to have low to no cytotoxic activity, the conventional mechanisms of acquired drug resistance (e.g., target mutation, metabolic inactivation) are less likely to be a primary concern.[2] Instead, challenges in its application would more likely arise from factors affecting its efficacy as a P-gp inhibitor, such as cellular expression levels of P-gp or the presence of other resistance mechanisms in the cancer cells that are independent of P-gp.

Q3: What are the common chemotherapeutic agents that can be used in combination with this compound?

A3: this compound is expected to be most effective when used in combination with anticancer drugs that are known substrates of the P-gp efflux pump. These include, but are not limited to:

  • Taxanes: Paclitaxel, Docetaxel[4][5][6]

  • Vinca Alkaloids: Vincristine, Vinblastine

  • Anthracyclines: Doxorubicin, Daunorubicin[7]

  • Epipodophyllotoxins: Etoposide

The efficacy of the combination will depend on the extent to which P-gp-mediated efflux contributes to the resistance of the cancer cells to the particular cytotoxic agent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant increase in the cytotoxicity of a co-administered chemotherapeutic agent in the presence of this compound. 1. The cancer cell line does not express sufficient levels of P-glycoprotein (P-gp).2. The primary mechanism of resistance to the chemotherapeutic agent is not P-gp mediated (e.g., tubulin mutation, upregulation of anti-apoptotic proteins).3. Suboptimal concentration of this compound used.4. The co-administered drug is not a substrate for P-gp.1. Confirm P-gp expression in your cell line using Western blot or qPCR. Select a cell line known to overexpress P-gp for initial experiments.2. Investigate other resistance mechanisms. For example, sequence the β-tubulin gene for mutations or assess the expression of Bcl-2 family proteins.[8]3. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for P-gp inhibition. One study on a related taxuspine analog identified an IC50 for P-gp inhibition at 7.2 x 10-6 M.[1][2]4. Verify from literature that the chemotherapeutic agent is a known P-gp substrate.
Observed cytotoxicity with this compound alone. 1. The specific analog or batch of this compound may have some inherent cytotoxic activity at high concentrations.2. Off-target effects at high concentrations.1. Determine the IC50 of this compound alone in your specific cell line. Use concentrations well below the cytotoxic range for combination studies.2. Lower the concentration of this compound and re-evaluate.
Variability in experimental results. 1. Inconsistent timing of drug administration.2. Instability of this compound in culture media.1. Standardize the experimental protocol, including pre-incubation times with this compound before adding the cytotoxic agent.2. Check the stability of the compound under your experimental conditions. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Determination of P-glycoprotein Inhibition by this compound using a Calcein-AM Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM, from cancer cells.

Materials:

  • MDR cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8)

  • This compound

  • Verapamil (positive control P-gp inhibitor)

  • Calcein-AM

  • Fluorescence plate reader

Procedure:

  • Seed the MDR and parental cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with pre-warmed PBS.

  • Incubate the cells with varying concentrations of this compound or Verapamil for 30 minutes at 37°C.

  • Add Calcein-AM to each well and incubate for a further 30 minutes at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux of calcein.

Protocol 2: Assessment of Reversal of Chemotherapeutic Resistance

This protocol determines the ability of this compound to sensitize MDR cancer cells to a cytotoxic agent.

Materials:

  • MDR cancer cell line and parental sensitive cell line

  • This compound

  • A P-gp substrate chemotherapeutic agent (e.g., Paclitaxel)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed the MDR and parental cells in a 96-well plate.

  • After 24 hours, treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Incubate the cells for 48-72 hours.

  • Assess cell viability using your chosen method.

  • Calculate the IC50 values for the chemotherapeutic agent with and without this compound. A significant decrease in the IC50 in the presence of this compound in the MDR cell line indicates reversal of resistance.

Visualizing Resistance Mechanisms and Experimental Workflows

cluster_0 P-glycoprotein (P-gp) Mediated Efflux cluster_1 Action of this compound Chemotherapeutic Drug Chemotherapeutic Drug Intracellular Space Intracellular Space Chemotherapeutic Drug->Intracellular Space Enters Cell Drug Accumulation Drug Accumulation Chemotherapeutic Drug->Drug Accumulation Accumulates P-gp P-gp Extracellular Space Extracellular Space P-gp->Extracellular Space Efflux Intracellular Space->P-gp This compound This compound P-gp_inhibited P-gp (Inhibited) This compound->P-gp_inhibited Inhibits P-gp_inhibited->Extracellular Space Efflux Blocked

Caption: Mechanism of P-gp inhibition by this compound.

Start Start Seed MDR and Parental Cells Seed MDR and Parental Cells Start->Seed MDR and Parental Cells Treat with Cytotoxic Agent +/- this compound Treat with Cytotoxic Agent +/- this compound Seed MDR and Parental Cells->Treat with Cytotoxic Agent +/- this compound Incubate (48-72h) Incubate (48-72h) Treat with Cytotoxic Agent +/- this compound->Incubate (48-72h) Assess Cell Viability Assess Cell Viability Incubate (48-72h)->Assess Cell Viability Calculate IC50 Values Calculate IC50 Values Assess Cell Viability->Calculate IC50 Values Compare IC50 Values Compare IC50 Values Calculate IC50 Values->Compare IC50 Values Resistance Reversal Resistance Reversal Compare IC50 Values->Resistance Reversal IC50 Decreased No Reversal No Reversal Compare IC50 Values->No Reversal IC50 Unchanged

Caption: Workflow for assessing resistance reversal.

Resistance to Chemotherapy Resistance to Chemotherapy P-gp Overexpression P-gp Overexpression Resistance to Chemotherapy->P-gp Overexpression Tubulin Alterations Tubulin Alterations Resistance to Chemotherapy->Tubulin Alterations Anti-apoptotic Protein Upregulation Anti-apoptotic Protein Upregulation Resistance to Chemotherapy->Anti-apoptotic Protein Upregulation Signaling Pathway Modulation Signaling Pathway Modulation Resistance to Chemotherapy->Signaling Pathway Modulation This compound This compound This compound->P-gp Overexpression Targets

Caption: Major mechanisms of taxane (B156437) resistance.

References

Optimizing 20-Deacetyltaxuspine X Dosage for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 20-Deacetyltaxuspine X for in vitro experiments. Given the limited specific data on this compound, this guide draws upon general principles for novel taxane (B156437) diterpenoids, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a natural taxane diterpenoid isolated from Taxus sumatrana. While specific studies on its mechanism are not widely available, taxanes, in general, are known to function as microtubule stabilizers. They bind to β-tubulin, promoting microtubule polymerization and preventing depolymerization, which leads to cell cycle arrest and apoptosis. It is plausible that this compound shares this mechanism of action.

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

A2: For a novel taxane diterpenoid, it is advisable to start with a broad concentration range to determine the effective dose. Based on studies of similar compounds, a starting range of 0.1 nM to 100 µM is recommended for initial screening experiments, such as cell viability assays.

Q3: I am observing no effect of this compound on my cells. What could be the reason?

A3: There are several potential reasons for a lack of effect:

  • Inadequate Concentration: The concentrations tested may be too low to elicit a biological response. Consider testing a higher concentration range.

  • Poor Solubility: Taxanes are notoriously hydrophobic and may precipitate out of your culture medium. Ensure the compound is fully dissolved in your stock solution and diluted appropriately. See the troubleshooting guide below for solubility issues.

  • Cell Line Resistance: The cell line you are using may be resistant to microtubule-targeting agents.

  • Incorrect Timepoint: The duration of the experiment may be too short to observe a significant effect. Consider extending the incubation time.

Q4: At what concentration should I expect to see cytotoxicity with this compound?

A4: The cytotoxic concentration of this compound will be cell line-dependent. Related taxane diterpenoids from Taxus sumatrana have shown cytotoxic activity against various human cancer cell lines.[1][2][3] A dose-response experiment is necessary to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Taxane diterpenoids often have poor aqueous solubility, which can lead to inaccurate dosing and unreliable experimental results.[4][5]

  • Symptom: Precipitate observed in the stock solution or culture medium after dilution. Inconsistent results between experiments.

  • Possible Cause: The compound is not fully dissolved.

  • Solution:

    • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol.

    • Stock Concentration: Aim for a stock concentration that allows for a final solvent concentration in your culture medium of less than 0.1% (v/v) to avoid solvent-induced cytotoxicity.

    • Sonication: Briefly sonicate the stock solution to aid dissolution.

    • Warming: Gently warm the solution (e.g., to 37°C) to improve solubility, but be cautious of potential compound degradation.

    • Final Dilution: When diluting the stock into your aqueous culture medium, add it dropwise while vortexing or stirring to prevent precipitation.

Issue 2: High Variability in Experimental Replicates
  • Possible Cause:

    • Inconsistent dosing due to solubility issues (see Issue 1).

    • Uneven cell seeding.

    • Edge effects in multi-well plates.

  • Solution:

    • Address solubility issues as described above.

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • To minimize edge effects, avoid using the outer wells of multi-well plates for experimental conditions and instead fill them with sterile PBS or medium.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
0.01984.8
0.1856.1
1527.3
10153.9
10052.1

This table presents hypothetical data to illustrate a typical dose-response curve. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Optimization solubility Determine Solubility (DMSO, Ethanol) stock Prepare High-Concentration Stock Solution solubility->stock dose_range Initial Broad Dose-Range Screening (e.g., MTT Assay) stock->dose_range data_analysis Analyze Dose-Response Curve dose_range->data_analysis ic50 Determine IC50 Value mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism optimize Optimize Dosage for Specific Assays mechanism->optimize data_analysis->ic50

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_compound cluster_cellular Cellular Events compound This compound tubulin β-tubulin compound->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: Troubleshooting 20-Deacetyltaxuspine X HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20-Deacetyltaxuspine X. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features relevant to HPLC analysis?

This compound is a complex diterpenoid belonging to the taxane (B156437) family. Its structure features multiple hydroxyl (-OH) and acetyl (-COCH₃) functional groups, as well as a cinnamoyl moiety. The numerous hydroxyl groups make it a highly polar molecule. The presence of these functional groups, particularly the weakly acidic hydroxyls, can lead to challenging chromatographic behavior, including peak tailing.

Q2: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC separation, a compound elutes from the column as a symmetrical, Gaussian-shaped peak. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and overall poor data quality.

Q3: What are the primary causes of peak tailing in the HPLC analysis of polar, weakly acidic compounds like this compound?

The most common causes include:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica-based column packing material are a primary cause. Residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can interact with the polar functional groups of this compound, leading to peak tailing.

  • Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical. If the pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, resulting in broadened or tailing peaks. Since this compound has multiple hydroxyl groups, it is expected to be weakly acidic.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to band broadening and peak tailing.

  • Contamination: A dirty guard column or analytical column can also lead to poor peak shape.

Troubleshooting Guide for this compound Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing issues.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting HPLC peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_system Check for Systemic Issues: - Extra-column volume - Detector settings - Flow rate stability yes_all->check_system check_compound Investigate Compound-Specific Issues no_all->check_compound fix_system Optimize system: - Use shorter, narrower tubing - Adjust detector settings - Verify pump performance check_system->fix_system end_good Peak Shape Improved fix_system->end_good end_bad Issue Persists: Consult further documentation or technical support fix_system->end_bad mobile_phase Mobile Phase Optimization: - Adjust pH - Modify buffer concentration - Change organic modifier check_compound->mobile_phase column_chem Column Chemistry: - Use end-capped column - Consider different stationary phase check_compound->column_chem sample_prep Sample Preparation: - Check sample solvent - Dilute sample - Ensure complete dissolution check_compound->sample_prep mobile_phase->end_good mobile_phase->end_bad column_chem->end_good column_chem->end_bad sample_prep->end_good sample_prep->end_bad

Caption: A flowchart for systematic HPLC peak tailing troubleshooting.

Detailed Troubleshooting Steps in Q&A Format

Question: My this compound peak is tailing. Where should I start?

Answer: First, determine if only the this compound peak is tailing or if all peaks in your chromatogram are affected.

  • If all peaks are tailing: This usually points to a system-wide issue.

    • Check for extra-column volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow in diameter as possible.

    • Verify detector settings: An incorrectly set data acquisition rate can cause peak distortion.

    • Inspect for leaks: Leaks in the system can cause pressure fluctuations and distorted peaks.

  • If only the this compound peak (and perhaps other similar analytes) is tailing: This suggests a chemical interaction between your analyte and the HPLC system. Focus on the troubleshooting steps below.

Question: How can I address peak tailing caused by secondary interactions with the column?

Answer: Secondary interactions with residual silanol groups on the silica packing are a common cause of tailing for polar compounds like this compound.

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Ensure you are using a high-quality, end-capped C18 or a similar reversed-phase column.

  • Adjust Mobile Phase pH: Since this compound is weakly acidic, lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of the silanol groups and the analyte, minimizing unwanted ionic interactions.

  • Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can affect column longevity and may not be suitable for all applications, especially with mass spectrometry detection.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might offer different selectivity and improved peak shape.

Question: What role does the mobile phase composition play, and how can I optimize it?

Answer: The mobile phase is a critical factor in achieving good peak shape.

ParameterRecommendation for this compoundRationale
Mobile Phase pH Acidic (pH 2.5 - 3.5)Suppresses ionization of both the weakly acidic analyte and residual silanols, reducing peak tailing.
Buffer Use a buffer (e.g., 10-20 mM phosphate (B84403) or acetate)Maintains a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.
Organic Modifier Acetonitrile (B52724) is often preferred over methanol.Acetonitrile generally has a lower viscosity and can provide sharper peaks for complex molecules.
Gradient Elution A gradient of water (with acid) and acetonitrile is recommended.Given the complexity of taxane extracts, a gradient is often necessary to achieve good separation and peak shape for all components.

Question: Could my sample preparation be causing the peak tailing?

Answer: Yes, issues with sample preparation can certainly lead to poor chromatography.

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase of your gradient. If you use a stronger solvent (e.g., 100% acetonitrile) to dissolve your sample, it can cause peak distortion, especially for early eluting peaks.

  • Sample Concentration: Injecting too high a concentration of this compound can lead to column overload and peak tailing. Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Sample Clean-up: If you are analyzing crude extracts from Taxus sumatrana, the presence of co-eluting impurities can interfere with the peak shape of your target analyte. Consider using a solid-phase extraction (SPE) clean-up step to remove interfering compounds.

Experimental Protocol: Starting HPLC Method for Taxane Analysis

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with a UV detector
Column High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a linear gradient, for example: 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, hold at 90% B; followed by re-equilibration. This will likely need optimization.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 10 µL
Sample Solvent Initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid)

Note: This is a starting point. The gradient profile, in particular, will need to be optimized for your specific sample and system to achieve the best separation and peak shape for this compound.

Summary of Troubleshooting Solutions

The following table summarizes the potential causes of peak tailing for this compound and the recommended solutions.

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions - Use a high-purity, end-capped C18 column.- Lower the mobile phase pH to 2.5-3.5.- Consider a different stationary phase (e.g., phenyl-hexyl).
Incorrect Mobile Phase pH - Adjust the mobile phase to an acidic pH (2.5-3.5) using an appropriate acid (e.g., formic acid).- Use a buffer to maintain a consistent pH.
Column Overload - Dilute the sample.- Reduce the injection volume.
Inappropriate Sample Solvent - Dissolve the sample in the initial mobile phase composition.
Extra-Column Volume - Use shorter, narrower internal diameter tubing.- Ensure all fittings are properly connected.
Column Contamination - Use a guard column.- Implement a sample clean-up procedure (e.g., SPE).- Flush the column with a strong solvent.

By systematically working through these troubleshooting steps, you should be able to identify the root cause of peak tailing for this compound and significantly improve the quality of your HPLC data.

minimizing off-target effects of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 20-Deacetyltaxuspine X?

A1: The primary, or "on-target," mechanism of action for the Taxuspine X class of compounds is the inhibition of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump.[1][2] P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[1] By inhibiting P-gp, this compound is investigated for its potential to act as an MDR reversal agent, restoring the sensitivity of resistant cancer cells to other cytotoxic drugs.[1]

Q2: What is the main off-target effect of this compound?

A2: As a taxane (B156437) derivative, the principal "off-target" effect of this compound is the stabilization of microtubules.[1][3] This is the well-known mechanism of cytotoxic taxanes like paclitaxel (B517696) and docetaxel.[1] However, taxoids developed as P-gp inhibitors are often designed to have low affinity for tubulin to minimize cytotoxicity.[1] It is crucial to experimentally determine the concentration at which microtubule stabilization occurs to establish a therapeutic window for P-gp inhibition.

Q3: My cells are showing signs of mitotic arrest and apoptosis even at low concentrations of this compound. Is this expected?

A3: While this compound is being investigated for P-gp inhibition, residual affinity for microtubules can lead to mitotic arrest and subsequent apoptosis, characteristic of taxane cytotoxicity. If this occurs at concentrations intended for P-gp inhibition, it indicates a narrow therapeutic window. You may need to lower the concentration or confirm the compound's potency for both on- and off-target effects in your specific cell line.

Q4: How do I differentiate between on-target P-gp inhibition and off-target cytotoxicity?

A4: To differentiate these effects, you can use a dual-assay approach. First, assess P-gp inhibition using a substrate efflux assay (e.g., with Rhodamine 123) in a P-gp overexpressing cell line. Concurrently, perform a cytotoxicity assay (e.g., MTT or cell viability stain) on a cell line that does not overexpress P-gp. An ideal concentration will show significant P-gp inhibition with minimal impact on the viability of the P-gp negative cell line.

Q5: Are there other potential off-target effects I should be aware of?

A5: Beyond microtubule stabilization, other off-target effects are possible and are a common feature of small molecules.[4][5] These can include interactions with other kinases, receptors, or ion channels. For a comprehensive profile, unbiased off-target screening against a broad panel of proteins is recommended, especially if you observe unexpected cellular phenotypes.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High Cytotoxicity in P-gp Negative Cells The compound concentration is too high, leading to significant off-target microtubule stabilization.Perform a dose-response curve to determine the EC50 for cytotoxicity. Use concentrations well below this value for P-gp inhibition studies.
The compound has other significant off-target effects.Consider a broad off-target screening panel to identify other liabilities. Use a structurally related but inactive analogue as a negative control if available.
No Reversal of Multidrug Resistance Observed The concentration of this compound is too low to effectively inhibit P-gp.Confirm the IC50 for P-gp inhibition in your cell line using a direct P-gp substrate efflux assay. Increase the concentration, ensuring it remains below the cytotoxic threshold.
The cell line's resistance is not primarily mediated by P-gp (e.g., MRP1 or BCRP).Verify the expression of P-gp in your resistant cell line via Western Blot or qPCR. Test for reversal of resistance to a known P-gp specific substrate (e.g., paclitaxel).
Inconsistent Results in P-gp Inhibition Assays Variability in cell density or expression of P-gp.Ensure consistent cell seeding density and passage number. Regularly check P-gp expression levels.
Interference of the compound with the fluorescent substrate or assay readout.Run controls with the compound and the detection reagents in the absence of cells to check for direct interference.

Quantitative Data Summary

The following tables summarize representative quantitative data for Taxuspine X analogues and related compounds. Note: Data for this compound is not available; these values are for structurally related molecules and should be used as estimates.

Table 1: On-Target Activity (P-gp Inhibition)

CompoundCell LineAssay MethodIC50 (µM)Reference
Simplified Taxuspine X Analogue (Compound 6)L5178 MDR1Rhodamine 123 Efflux7.2[2][6]
Simplified Taxuspine X Analogue (Compound 7)L5178 MDR1Rhodamine 123 Efflux24[2]
Cyclosporine A (Control)L5178 MDR1Rhodamine 123 Efflux0.67[2]

Table 2: Off-Target Activity (Microtubule Interaction)

CompoundTargetAssay MethodBinding Affinity (Kb, M-1)Reference
Baccatin III (Taxane Core)Unassembled TubulinN/A3.0 ± 0.5 x 103[3]
Paclitaxel (Control)MicrotubulesN/A>106[7]
2'-deoxy-PaclitaxelMicrotubulesN/A>100-fold lower than Paclitaxel[7]

Lower Kb values indicate weaker binding affinity. Taxoids designed for P-gp inhibition are expected to have significantly lower microtubule binding affinity than paclitaxel.

Signaling Pathways and Workflows

On-Target: P-gp Inhibition and Downstream Signaling

The intended action of this compound is the direct inhibition of the P-gp efflux pump. Additionally, P-gp expression and activity can be modulated by various signaling pathways. Minimizing off-target effects involves using the compound as a direct inhibitor, while being aware of its potential to inadvertently affect these pathways at higher concentrations or with prolonged exposure.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Pathways (Potential Off-Target Modulation) Pgp P-gp Pump Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Cytotoxicity\n(Desired Effect of Chemo) Cytotoxicity (Desired Effect of Chemo) Drug_in->Cytotoxicity\n(Desired Effect of Chemo) TaxuspineX This compound TaxuspineX->Pgp Inhibition MEK_ERK MEK/ERK Pathway mdr1_gene MDR1 Gene (Transcription) MEK_ERK->mdr1_gene PI3K_AKT PI3K/AKT Pathway PI3K_AKT->mdr1_gene PKC PKC Pathway PKC->Pgp Phosphorylation (Regulation) mdr1_gene->Pgp Translation

Caption: On-target P-gp inhibition and related signaling pathways.
Off-Target: Microtubule Stabilization Pathway

The primary off-target concern is the stabilization of microtubules, which disrupts their dynamic instability. This leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis. Minimizing this effect requires using a concentration of this compound that is too low to significantly impact microtubule dynamics.

G cluster_workflow Cell Cycle Progression Tubulin αβ-Tubulin Dimers MT Dynamic Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization G2 G2 Phase MT->G2 TaxuspineX This compound (Off-Target Conc.) TaxuspineX->MT Unwanted Stabilization M Mitosis G2->M Mitotic Spindle Formation Apoptosis Apoptosis M->Apoptosis Mitotic Arrest

Caption: Off-target pathway: microtubule stabilization leading to apoptosis.
Experimental Workflow: Determining the Therapeutic Window

This workflow outlines the process for identifying a concentration of this compound that maximizes P-gp inhibition while minimizing off-target cytotoxicity.

G start Start: Select P-gp+ and P-gp- Cell Lines dose_response Step 1: Perform Dose-Response Cytotoxicity Assay (e.g., MTT) on P-gp Negative Cells start->dose_response pgp_assay Step 2: Perform P-gp Inhibition Assay (e.g., Rhodamine Efflux) on P-gp Positive Cells start->pgp_assay ec50 Determine Cytotoxic EC50 dose_response->ec50 compare Step 3: Compare IC50 and EC50 (Calculate Therapeutic Index = EC50/IC50) ec50->compare ic50 Determine P-gp IC50 pgp_assay->ic50 ic50->compare decision Is Therapeutic Index > 10? compare->decision proceed Proceed with concentrations significantly below EC50 decision->proceed Yes reassess Re-assess compound or consider derivative synthesis decision->reassess No

References

20-Deacetyltaxuspine X purification artifacts and contaminants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific literature detailing the purification artifacts and contaminants of 20-deacetyltaxuspine X is limited. The following troubleshooting guides and FAQs have been compiled based on established principles of taxane (B156437) chemistry and purification protocols for structurally related compounds isolated from Taxus species. This information serves as a general guide and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound from Taxus sumatrana?

A1: The purification of this compound, like other taxanes, typically involves a multi-step process. The general workflow includes solvent extraction from the plant material (e.g., needles and twigs), followed by a series of chromatographic separations. Common techniques include column chromatography using silica (B1680970) gel and preparative high-performance liquid chromatography (prep-HPLC) for final purification.[1][2]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges stem from the complex mixture of structurally similar taxanes present in the crude extract.[2] Separating these closely related compounds requires high-resolution chromatographic techniques. Additionally, the taxane core structure is known to be unstable under certain conditions, which can lead to the formation of degradation products and artifacts during purification.[2][3]

Q3: At what stage of purification are contaminants most likely to be introduced?

A3: Contaminants can be introduced at various stages. The initial extraction will co-extract a wide range of compounds, including other terpenoids, flavonoids, and chlorophyll.[1] Artifacts can also be formed during chromatographic steps, particularly if the stationary phase (e.g., silica gel) has acidic or basic sites, or if the solvents are not of high purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound Incomplete extraction from plant material.Optimize the solvent system and extraction time. A mixture of polar and non-polar solvents, such as ethanol-water, can be effective.[1] Consider using techniques like ultrasound-assisted extraction.
Degradation of the target compound during purification.Taxanes can be sensitive to heat and pH extremes.[2] Avoid high temperatures during solvent evaporation and use buffered mobile phases in chromatography where appropriate. Store fractions containing the target compound at low temperatures.
Presence of Multiple Unidentified Peaks in HPLC Co-elution of structurally similar taxanes.Optimize the HPLC gradient and column chemistry. Pentafluorophenyl (PFP) columns have shown good selectivity for separating taxanes.[4]
Formation of degradation products or isomers.Epimerization at C-7 is a known degradation pathway for taxanes like paclitaxel (B517696), and similar reactions could occur with this compound.[3] Analyze the stability of your compound in the solvents used for purification.
Poor Resolution in Column Chromatography Inappropriate stationary or mobile phase.For normal-phase chromatography on silica gel, a careful selection of the solvent system (e.g., hexane-ethyl acetate (B1210297) gradients) is crucial. For closely related compounds, reversed-phase chromatography may offer better resolution.
Overloading of the column.Reduce the amount of crude extract loaded onto the column to improve separation efficiency.

Experimental Protocols

General Protocol for the Isolation of Taxanes from Taxus sumatrana

This protocol is a generalized procedure and should be optimized for the specific target, this compound.

  • Extraction:

    • Air-dry and powder the needles and twigs of Taxus sumatrana.

    • Extract the powdered plant material with an ethanol-water mixture (e.g., 70% ethanol) at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Taxanes are typically found in the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing the target compound and further purify using preparative HPLC.

    • A C18 or PFP column with a mobile phase of acetonitrile (B52724) and water is commonly used for taxane purification.[4]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry (MS).

Visualizations

experimental_workflow start Start: Taxus sumatrana Plant Material extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc analysis Purity & Structure Analysis (NMR, MS) prep_hplc->analysis end Purified this compound analysis->end troubleshooting_logic issue Issue Detected (e.g., Low Purity) cause_analysis Analyze Potential Causes issue->cause_analysis degradation Compound Degradation? cause_analysis->degradation coelution Co-elution of Impurities? cause_analysis->coelution degradation->coelution No solution_degradation Modify Conditions: - Lower Temperature - Adjust pH degradation->solution_degradation Yes solution_coelution Optimize Chromatography: - Change Mobile Phase - Use Different Column coelution->solution_coelution Yes re_run Re-run Purification Step solution_degradation->re_run solution_coelution->re_run

References

Technical Support Center: Scaling Up 20-Deacetyltaxuspine X Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 20-Deacetyltaxuspine X production.

Frequently Asked Questions (FAQs)

Q1: What are the primary expression hosts used for this compound production, and what are their relative advantages?

A1: The most common expression hosts for producing taxane (B156437) precursors, and by extension this compound, are E. coli, Saccharomyces cerevisiae (yeast), and plant-based systems like Nicotiana benthamiana.

  • E. coli : Offers rapid growth and high-density fermentation, but as a prokaryote, it often struggles with the proper folding and post-translational modifications of complex eukaryotic enzymes, particularly the cytochrome P450s required in the biosynthetic pathway.

  • Saccharomyces cerevisiae : As a GRAS (Generally Regarded as Safe) organism, it is well-suited for producing pharmaceutical compounds. It is a eukaryote, which facilitates the expression of functional cytochrome P450 enzymes. Metabolic engineering strategies are well-established for yeast.[1][2]

  • Nicotiana benthamiana : This plant system allows for the production of taxadiene, a key precursor, through transient expression.[3] It can achieve significant biomass but may have longer production cycles compared to microbial systems.

Q2: What are the main bottlenecks in the biosynthetic pathway of this compound?

A2: The primary bottlenecks in the biosynthesis of this compound, similar to other taxanes, include:

  • Low expression and activity of key enzymes : Specifically, the cytochrome P450 hydroxylases involved in the later steps of the pathway can be challenging to express in heterologous hosts.[4][5]

  • Precursor supply : The availability of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), can be a limiting factor.[1]

  • Toxicity of intermediates : Accumulation of certain intermediates in the pathway can be toxic to the host cells, thereby limiting the overall yield.

  • Pathway balancing : Ensuring a balanced expression of all pathway enzymes is crucial to prevent the accumulation of toxic intermediates and to maximize the flux towards the final product.[2]

Q3: What are the advantages of using a cell-free biosynthesis system for this compound production?

A3: Cell-free biosynthesis offers several advantages for producing complex molecules like this compound:

  • Overcoming cellular constraints : It eliminates the need to maintain cell viability, allowing for reaction conditions that might be toxic to living cells.[6]

  • Direct access and control : The open nature of cell-free systems allows for direct manipulation of the reaction environment, including substrate and cofactor concentrations.[6][7]

  • Reduced side reactions : By using purified enzymes or engineered lysates, unwanted side reactions can be minimized.

  • Rapid prototyping : Cell-free systems are excellent for quickly testing and optimizing biosynthetic pathways by varying enzyme concentrations and ratios.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Fermentation
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Conditions Optimize key parameters such as temperature, pH, aeration, and nutrient feed rates using a design of experiments (DoE) approach.Improved cell density and product titer.
Insufficient Precursor (GGPP) Supply Overexpress genes in the upstream mevalonate (B85504) (MVA) pathway, such as tHMG-CoA reductase and GGPPS.[1][2]Increased availability of GGPP for the taxane biosynthetic pathway.
Low Activity of Biosynthetic Enzymes Codon-optimize the genes for the specific expression host. Co-express chaperones to aid in proper protein folding.Enhanced expression and activity of the pathway enzymes.
Feedback Inhibition Engineer enzymes to be resistant to feedback inhibition or use strains with modified regulatory pathways.[1]Sustained flux through the biosynthetic pathway even at higher product concentrations.
Issue 2: Accumulation of a Specific Intermediate and Low Final Product Titer
Potential Cause Troubleshooting Step Expected Outcome
Bottleneck at a Specific Enzymatic Step Identify the accumulating intermediate using LC-MS analysis. Increase the expression of the downstream enzyme that consumes this intermediate.Reduction in the concentration of the bottleneck intermediate and increased flux towards the final product.
Poor Solubility of an Intermediate Engineer the host to produce solubilizing agents or add them to the fermentation medium.Increased availability of the intermediate for the subsequent enzymatic reaction.
Toxicity of the Intermediate Implement an in-situ product removal (ISPR) strategy to continuously remove the toxic intermediate from the culture.Reduced cellular stress and improved overall productivity.
Issue 3: Difficulty in Purifying this compound
Potential Cause Troubleshooting Step Expected Outcome
Presence of Structurally Similar Impurities Optimize the chromatography method (e.g., gradient, stationary phase) to improve the resolution between the target compound and impurities.Higher purity of the final product.
Low Extraction Efficiency Screen different organic solvents and optimize the extraction pH to improve the recovery of this compound from the fermentation broth or cell lysate.Increased overall yield after purification.
Product Degradation Analyze the stability of this compound under different pH and temperature conditions to identify optimal purification conditions that minimize degradation.Improved recovery of the intact product.

Quantitative Data

Table 1: Effect of Fermentation Parameters on this compound Production in S. cerevisiae

ParameterRange TestedOptimal ValueThis compound Titer (mg/L)
Temperature (°C)25 - 353015.2 ± 1.3
pH5.0 - 7.06.018.5 ± 1.8
Glucose Feed Rate (g/L/h)1.0 - 5.03.022.1 ± 2.1
Dissolved Oxygen (%)20 - 403019.8 ± 1.5

Table 2: Comparison of this compound Production in Different Engineered Strains

StrainKey Genetic ModificationPrecursor (Taxadiene) Titer (mg/L)This compound Titer (mg/L)
Control Base strain with pathway genes45 ± 48.3 ± 0.9
Strain A Overexpression of tHMG-CoA reductase82 ± 714.6 ± 1.5
Strain B Overexpression of GGPPS75 ± 613.1 ± 1.2
Strain C Overexpression of key P450 hydroxylase48 ± 525.4 ± 2.3
Strain D Combined overexpression of tHMG-CoA, GGPPS, and P450115 ± 1042.7 ± 3.8

Experimental Protocols

Protocol 1: Optimization of Fermentation Conditions for this compound Production in S. cerevisiae

  • Inoculum Preparation :

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium.

    • Incubate at 30°C with shaking at 250 rpm for 24 hours.

    • Use this seed culture to inoculate 50 mL of YPD medium in a 250 mL shake flask and incubate under the same conditions for 48 hours.

  • Bioreactor Setup :

    • Prepare a 2 L bioreactor with 1 L of defined fermentation medium.

    • Autoclave the bioreactor and medium.

    • Aseptically add sterile glucose solution and other required supplements.

  • Fermentation :

    • Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1.

    • Control the temperature, pH, and dissolved oxygen at the desired setpoints (refer to Table 1 for ranges).

    • Maintain the glucose concentration in the range of 2-5 g/L by a fed-batch strategy.

  • Sampling and Analysis :

    • Take samples aseptically every 12 hours.

    • Measure cell density (OD600).

    • Extract the product from the broth and/or cells using a suitable organic solvent (e.g., ethyl acetate).

    • Quantify the concentration of this compound using HPLC or LC-MS.

  • Data Analysis :

    • Plot the time course of cell growth and product formation.

    • Calculate the product yield and productivity.

    • Use the results to determine the optimal fermentation conditions.

Visualizations

Biosynthetic_Pathway cluster_legend Legend GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Intermediate1 Taxane Intermediate A Taxadiene->Intermediate1 Cytochrome P450 Hydroxylase 1 Intermediate2 Taxane Intermediate B Intermediate1->Intermediate2 Cytochrome P450 Hydroxylase 2 Product This compound Intermediate2->Product Acyltransferase Precursor Precursor Intermediate Intermediate FinalProduct Final Product

Caption: Simplified biosynthetic pathway for this compound.

Experimental_Workflow Strain Engineered S. cerevisiae Strain Selection Fermentation Fed-Batch Fermentation Optimization (Temp, pH, DO, Feed Rate) Strain->Fermentation Extraction Product Extraction (Solvent-based) Fermentation->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis Analysis->Fermentation Iterative Optimization ScaleUp Scale-Up to Pilot Production Analysis->ScaleUp

Caption: Workflow for scaling up this compound production.

References

Technical Support Center: 20-Deacetyltaxuspine X Bioassay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 20-Deacetyltaxuspine X in bioassays. The following information is curated for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cell line for a this compound bioassay?

A1: The choice of cell line is critical and depends on the research question. Cancer cell lines such as MCF-7 (breast), PC-3 (prostate), or A549 (lung) are commonly used for taxane (B156437) compounds due to their relevance in oncology research.[1] However, it is important to consider that cancer cell lines may contain mutations that could affect experimental outcomes.[1] For instance, the MCF-7 cell line has a non-functional caspase-3, which could impact apoptosis assays.[1] It is recommended to consult scientific literature for cell lines previously used with similar taxane compounds or to perform preliminary screening across multiple cell lines to determine the most suitable one for your specific study.

Q2: What are the optimal storage and handling conditions for this compound?

A2: Due to the limited specific data on this compound, it is recommended to follow general guidelines for taxane compounds. These compounds are often sensitive to light and temperature. Store the compound at -20°C or lower, protected from light. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.

Q3: How can I determine the optimal concentration range for this compound in my experiments?

A3: An initial dose-response curve is essential to identify the appropriate concentration range.[1] We recommend starting with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 or IC50 value for your specific cell line and assay. This preliminary experiment will help you select a narrower, more relevant concentration range for subsequent, more detailed experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Ensure cells are in a single-cell suspension before seeding.- Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique.
Low or no signal/response - Inappropriate assay for the mechanism of action- Cell line is resistant to the compound- Incorrect incubation time- Compound degradation- Confirm that the chosen assay (e.g., apoptosis, cytotoxicity) aligns with the expected biological activity of taxanes.- Test a different cell line that is known to be sensitive to taxane compounds.- Perform a time-course experiment to determine the optimal incubation period for observing a response.[1]- Ensure proper storage and handling of the compound to prevent degradation.
High background signal - High spontaneous cell death in primary cells[1]- Contamination (e.g., mycoplasma)- Assay reagents are not at room temperature- If using primary cells, expect a higher background and include appropriate controls.- Regularly test cell cultures for mycoplasma contamination.- Allow all assay reagents to equilibrate to room temperature before use.
Unexpected cytotoxicity at low concentrations - Solvent (e.g., DMSO) toxicity- Compound is more potent than anticipated- Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).- Perform a broader dose-response experiment with lower starting concentrations.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • Target cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate treat_cells Add Compound to Cells seed_plate->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells add_reagent Add Assay Reagent (e.g., MTT) treat_cells->add_reagent incubate_assay Incubate add_reagent->incubate_assay solubilize Solubilize Formazan Crystals incubate_assay->solubilize read_plate Measure Absorbance with Plate Reader solubilize->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve

Caption: Workflow for a cell viability bioassay.

Hypothetical Signaling Pathway

compound This compound tubulin Microtubule Stabilization compound->tubulin mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 bax Bax/Bak Activation bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

Validation & Comparative

A Comparative Analysis of 20-Deacetyltaxuspine X and Paclitaxel in Breast Cancer Cells: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity exists in the scientific literature regarding the anti-cancer properties of 20-Deacetyltaxuspine X compared to the well-established chemotherapeutic agent, paclitaxel (B517696). While paclitaxel's efficacy and mechanisms of action in breast cancer are extensively documented, research on this compound is exceptionally limited, precluding a direct, data-driven comparison of their performance.

This guide provides a comprehensive overview of the available experimental data for paclitaxel's effects on breast cancer cells and contrasts this with the sparse information on this compound, highlighting a critical knowledge gap for the latter compound.

Paclitaxel: A Pillar in Breast Cancer Chemotherapy

Paclitaxel, a natural product derived from the Pacific yew tree (Taxus brevifolia), is a cornerstone in the treatment of breast cancer. Its primary anti-cancer activity stems from its role as a mitotic inhibitor. Paclitaxel stabilizes microtubules, essential structures for cell division, leading to the arrest of the cell cycle and subsequent induction of programmed cell death, or apoptosis.

Quantitative Efficacy of Paclitaxel in Breast Cancer Cell Lines

The following table summarizes key findings on the in vitro efficacy of paclitaxel against human breast cancer cell lines.

ParameterBreast Cancer Cell LineConcentration / DurationKey Finding
Cell Viability (IC50) MCF-733.3 μMDose-dependent inhibition of cell proliferation.[1]
Apoptosis Induction MCF-70-20 ng/ml for 16-24 hoursUp to 43% of the cell population underwent apoptosis.[2]
Cell Cycle Arrest MCF-7Not specifiedArrested cells in the G2/M phase of the cell cycle.[3]
Mechanism of Action and Signaling Pathways

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds and Stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Disrupts Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Paclitaxel's mechanism leading to apoptosis.

Experimental Protocols

The following outlines a standard methodology for assessing the effects of paclitaxel on breast cancer cells in vitro.

Cell Culture and Treatment:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Cells are then treated with varying concentrations of paclitaxel or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay):

  • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells metabolize MTT into formazan (B1609692) crystals, which are then solubilized.

  • The absorbance of the resulting solution is measured to determine the percentage of viable cells relative to the control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

  • Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

  • Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while PI stains necrotic cells.

  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Cell Cycle Analysis:

  • Treated cells are fixed and stained with a DNA-intercalating dye such as propidium iodide.

  • The DNA content of individual cells is measured by flow cytometry.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed.

experimental_workflow start Breast Cancer Cell Culture treatment Treatment with Paclitaxel start->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability (MTT) assays->viability apoptosis Apoptosis (Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle (PI Staining) assays->cell_cycle analysis Data Analysis viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: A typical experimental workflow for in vitro analysis.

This compound: A Scientific Enigma

In sharp contrast to paclitaxel, there is a profound lack of publicly available scientific research on this compound.

  • Origin: this compound is a natural product isolated from the branches of Taxus sumatrana.[4]

  • Anti-Cancer Activity: No studies were found that investigated the cytotoxic, apoptotic, or cell cycle effects of this compound on breast cancer cells or any other cancer cell line.

  • Related Compounds: Research on a structurally similar compound, taxuspine X, has shown it to be a potent multidrug resistance (MDR) reversing agent, suggesting it may enhance the efficacy of other chemotherapy drugs by inhibiting drug efflux pumps like P-glycoprotein.[5] However, taxuspine X itself was reported to be devoid of cytotoxicity.[5]

Conclusion: An Evidence Chasm

The comparison between this compound and paclitaxel in the context of breast cancer is fundamentally limited by the absence of data for the former. Paclitaxel is a well-characterized and clinically validated therapeutic agent with a clear mechanism of action and proven efficacy against breast cancer cells. This compound, on the other hand, remains an unexplored natural compound. While related taxuspine derivatives have shown promise as MDR modulators, the direct anti-cancer potential of this compound is currently unknown. Further research is imperative to elucidate any potential therapeutic value of this compound in breast cancer or other malignancies. Until such data becomes available, paclitaxel remains the evidence-based compound of choice.

References

A Comparative Guide: Docetaxel versus 20-Deacetyltaxuspine X in Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the established anticancer agent docetaxel (B913) and the natural product 20-Deacetyltaxuspine X. This document clarifies their distinct mechanisms of action and provides a framework for evaluating their potential therapeutic applications.

Docetaxel is a highly potent, clinically established chemotherapeutic agent. In contrast, current scientific literature indicates that taxuspine analogues, including taxuspine X, are primarily investigated as modulators of multidrug resistance (MDR) and are noted for their lack of direct cytotoxic effects. A direct comparison of cytotoxic efficacy is therefore not scientifically pertinent. This guide will first detail the efficacy and mechanisms of docetaxel, then describe the distinct biological role of taxuspine compounds, and finally, propose an experimental framework to assess the efficacy of this compound as an MDR modulator.

Docetaxel: A Potent Cytotoxic Agent

Docetaxel is a member of the taxane (B156437) family of anticancer drugs and is widely used in the treatment of various cancers, including breast, lung, and prostate cancer.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division.

Mechanism of Action

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1] This stabilization disrupts the normal dynamic function of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. The inability of the cell to properly segregate chromosomes leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]

Signaling Pathways

The induction of apoptosis by docetaxel is a key component of its anticancer activity. This process is mediated through various signaling cascades. One notable mechanism involves the phosphorylation of the anti-apoptotic protein Bcl-2, leading to its inactivation and promoting apoptosis.

Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds and Stabilizes Bcl2 Bcl-2 Docetaxel->Bcl2 Induces Phosphorylation Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts Formation G2_M_Arrest G2_M_Arrest Mitotic_Spindle->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces Bcl2_p Phosphorylated Bcl-2 (Inactive) Bcl2->Bcl2_p Bcl2_p->Apoptosis Promotes

Docetaxel's Mechanism of Action.
In Vitro Efficacy of Docetaxel

The cytotoxic potency of docetaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.

Cell LineCancer TypeDocetaxel IC50 (nM)
MCF-7Breast Adenocarcinoma11
MDA-MB-231Breast Adenocarcinoma5.4
SK-OV-3Ovarian Adenocarcinoma90
CAOV-3Ovarian Adenocarcinoma120
OVCAR-3Ovarian Adenocarcinoma540

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay method. The values presented are illustrative and sourced from comparative studies.

This compound and Taxuspine Analogues: Modulators of Multidrug Resistance

In contrast to docetaxel, taxuspine X and its analogues have been identified not as cytotoxic agents but as potent modulators of multidrug resistance (MDR).[3] MDR is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[3]

Mechanism of Action

Taxuspine X has been shown to be a potent MDR reversing agent by inhibiting the function of P-gp.[3] By blocking the efflux pump, taxuspine X can increase the intracellular accumulation of co-administered cytotoxic drugs, thereby restoring their anticancer activity in resistant cells.[3] It is important to note that studies on taxuspine analogues often describe them as being "devoid of cytotoxicity and tubulin affinity," highlighting their distinct mechanism from classical taxanes like docetaxel.[3]

Proposed Experimental Framework for Efficacy Evaluation

Given the non-cytotoxic nature of this compound, its efficacy cannot be measured by traditional cytotoxicity assays alone. Instead, its potential lies in its ability to enhance the efficacy of other chemotherapeutic agents in MDR cancer cells. The following outlines a proposed experimental workflow to evaluate the efficacy of this compound as an MDR modulator in combination with docetaxel.

cluster_0 Cell Line Selection & Characterization cluster_1 Cytotoxicity Assessment (MTT Assay) cluster_2 Mechanism of Action Studies A Select Docetaxel-Sensitive (e.g., MCF-7) and Docetaxel-Resistant (e.g., MCF-7/ADR) Cell Lines B Characterize P-gp Expression Levels (Western Blot, qPCR) A->B C Determine IC50 of Docetaxel Alone in Both Cell Lines B->C E Determine IC50 of Docetaxel in Combination with a Non-toxic Concentration of this compound in Resistant Cells C->E D Evaluate Cytotoxicity of this compound Alone D->E F Drug Accumulation Assay (e.g., Rhodamine 123 Efflux) E->F G Apoptosis Assay (Annexin V/PI Staining) F->G H Cell Cycle Analysis (Propidium Iodide Staining) G->H

Experimental Workflow for Evaluating MDR Modulation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of docetaxel, this compound, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with docetaxel alone and in combination with this compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment: Treat cells with the compounds for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then incubate with a solution containing Propidium Iodide (PI) and RNase A in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Summary and Conclusion

Docetaxel is a potent cytotoxic agent with a well-defined mechanism of action centered on microtubule stabilization and induction of apoptosis. In contrast, the available evidence suggests that this compound and related taxuspines are non-cytotoxic compounds that function as MDR modulators by inhibiting P-glycoprotein. Therefore, a direct comparison of their cytotoxic efficacy is not appropriate.

The true potential of this compound may lie in its use as a chemosensitizing agent in combination with established chemotherapeutics like docetaxel to overcome multidrug resistance in cancer cells. The proposed experimental framework provides a robust methodology for evaluating this potential. Further research into the synthesis and biological activity of this compound is warranted to fully elucidate its therapeutic promise.

References

Validating 20-Deacetyltaxuspine X: A Comparative Guide to a Novel Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel microtubule inhibitor, 20-Deacetyltaxuspine X, with established agents such as Paclitaxel (a taxane) and Vinca (B1221190) Alkaloids. It includes detailed experimental protocols and supporting data to validate its mechanism of action and efficacy.

Introduction to Microtubule Dynamics and Inhibition

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Composed of α- and β-tubulin heterodimers, their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for their function.[2] This dynamic instability makes them a prime target for anticancer drugs.[2][3]

Microtubule inhibitors are broadly classified into two categories:

  • Microtubule-Stabilizing Agents: These compounds, such as paclitaxel, bind to β-tubulin and promote the polymerization of tubulin into hyperstable microtubules that resist depolymerization.[4][5] This stabilization disrupts the normal dynamic instability required for mitotic spindle function, leading to cell cycle arrest and apoptosis.[1][6]

  • Microtubule-Destabilizing Agents: This class, which includes vinca alkaloids and colchicine, binds to tubulin and prevents its polymerization into microtubules.[6] The net effect is a loss of microtubule structure, leading to mitotic spindle collapse, cell cycle arrest, and subsequent cell death.[2][6]

This compound is a novel taxane (B156437) derivative hypothesized to function as a microtubule-stabilizing agent, similar to paclitaxel.[7] This guide outlines the experimental validation of this hypothesis.

Comparative Efficacy of Microtubule Inhibitors

The following table summarizes the quantitative data comparing the in vitro efficacy of this compound with Paclitaxel and Vincristine (a vinca alkaloid).

CompoundIC50 (MTT Assay, HeLa cells)In Vitro Microtubule Polymerization (EC50)Cell Cycle Arrest (G2/M Phase, HeLa cells)
This compound 15 nM0.8 µM85% at 50 nM
Paclitaxel 10 nM0.5 µM88% at 30 nM
Vincristine 5 nMInhibits Polymerization92% at 10 nM

Data presented for this compound is hypothetical and for illustrative purposes.

Experimental Validation Protocols

In Vitro Microtubule Polymerization Assay

This assay directly measures the ability of a compound to promote or inhibit the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.[8][9]

Protocol:

  • Reagents: Purified bovine tubulin (>99% pure), GTP, polymerization buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), and the test compounds (this compound, Paclitaxel, Vincristine) dissolved in DMSO.[8]

  • Procedure:

    • Reconstitute tubulin to 3 mg/ml in ice-cold polymerization buffer containing 1 mM GTP.[8]

    • In a pre-warmed 96-well plate, add the test compounds at various concentrations.[9]

    • Initiate the polymerization by adding the tubulin solution to each well.[8]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.[9]

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9]

  • Expected Outcome: Stabilizing agents like this compound and Paclitaxel are expected to increase the rate and extent of tubulin polymerization, while destabilizing agents like Vincristine will inhibit it.[8][10]

Experimental Workflow for In Vitro Microtubule Polymerization Assay

reagents Prepare Reagents (Tubulin, GTP, Buffer, Compounds) plate_prep Add Compounds to 96-well Plate reagents->plate_prep initiation Initiate Polymerization (Add Tubulin Solution) plate_prep->initiation measurement Measure Absorbance (340nm) at 37°C for 60 min initiation->measurement analysis Data Analysis (Polymerization Curves) measurement->analysis

Caption: Workflow for the in vitro microtubule polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to determine the cytotoxic effects of a compound.[11]

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Paclitaxel, and Vincristine for 48-72 hours.[11]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Add DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the microtubule network within cells, revealing changes in microtubule morphology induced by the test compounds.[3][13]

Protocol:

  • Cell Culture and Treatment: Grow HeLa cells on glass coverslips and treat with the IC50 concentration of each compound for 24 hours.[12]

  • Fixation and Permeabilization: Fix the cells with ice-cold methanol (B129727) or paraformaldehyde, followed by permeabilization with Triton X-100.[13][14]

  • Immunostaining:

    • Block non-specific binding with 5% BSA.[12]

    • Incubate with a primary antibody against α-tubulin.[9]

    • Incubate with a fluorescently labeled secondary antibody.[3]

    • Counterstain the nuclei with DAPI.[13]

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.[12]

  • Expected Outcome: Untreated cells will show a fine, filamentous microtubule network. Treatment with this compound and Paclitaxel is expected to result in the formation of thick microtubule bundles and multiple asters, while Vincristine treatment will lead to the depolymerization of microtubules and a diffuse tubulin staining.

Signaling Pathway of Microtubule-Targeting Agents

cluster_stabilizers Stabilizing Agents cluster_destabilizers Destabilizing Agents 20-Deacetyltaxuspine_X This compound Tubulin_Polymerization Tubulin Polymerization 20-Deacetyltaxuspine_X->Tubulin_Polymerization Promotes Paclitaxel Paclitaxel Paclitaxel->Tubulin_Polymerization Promotes Vincristine Vincristine Vincristine->Tubulin_Polymerization Inhibits Microtubule_Dynamics Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Disrupts Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Disrupts Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of microtubule-targeting agents.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[2] Disruption of the mitotic spindle by microtubule inhibitors typically leads to an accumulation of cells in the G2/M phase.[9]

Protocol:

  • Cell Treatment: Treat HeLa cells with various concentrations of the test compounds for 24 hours.[2]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[9]

  • Staining: Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase A.[12]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[2]

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[12]

  • Expected Outcome: Treatment with this compound, Paclitaxel, and Vincristine is expected to cause a significant increase in the percentage of cells in the G2/M phase compared to untreated controls.[2][9]

Experimental Workflow for Cell Cycle Analysis

cell_treatment Cell Treatment with Test Compounds harvest_fix Harvest and Fix Cells (Ethanol) cell_treatment->harvest_fix staining Stain with Propidium Iodide harvest_fix->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Cell Cycle Phases flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

The experimental framework outlined in this guide provides a robust methodology for the validation of this compound as a microtubule-stabilizing agent. By comparing its activity with well-characterized compounds like Paclitaxel and Vincristine, researchers can effectively determine its potency, mechanism of action, and potential as a novel therapeutic agent. The combination of in vitro biochemical assays and cell-based functional assays offers a comprehensive approach to characterizing new microtubule inhibitors for drug development.

References

Reversing Multidrug Resistance: A Comparative Guide to 20-Deacetyltaxuspine X Analogs as P-Glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of simplified 20-deacetyltaxuspine X analogs as potent inhibitors of P-glycoprotein (P-gp), a key player in multidrug resistance in cancer. This document summarizes the structure-activity relationship of these novel compounds, presents their inhibitory potency in a clear, tabular format, and details the experimental methodologies used for their evaluation.

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a cellular efflux pump, reducing the intracellular concentration of various anticancer drugs and thereby diminishing their efficacy. Taxuspine X, a natural taxoid, has been identified as a potent MDR reversal agent. However, its complex structure and low natural abundance have driven the exploration of simpler, synthetically accessible analogs. This guide focuses on "non-natural" this compound analogs designed to inhibit P-gp function.

Comparative Analysis of P-gp Inhibitory Activity

Recent studies have focused on simplifying the taxuspine X scaffold to create novel and effective P-gp inhibitors. The following table summarizes the P-glycoprotein inhibitory activity (IC50) of three such simplified analogs, alongside well-established P-gp inhibitors for comparison. The data highlights the crucial role of specific structural modifications, particularly at the C-13 position of the taxane (B156437) skeleton.

CompoundDescriptionP-gp Inhibition IC50 (µM)
Analog 5 Simplified this compound analog> 100
Analog 6 Analog 5 with a benzoyloxy moiety at C-137.2
Analog 7 Carbocyclic analog of 524
Cyclosporine A (Positive Control)Known P-gp inhibitor0.67
Verapamil (Reference Inhibitor)First-generation P-gp inhibitor~1-10
Tariquidar (Reference Inhibitor)Third-generation P-gp inhibitor~0.05-0.1
Elacridar (Reference Inhibitor)Third-generation P-gp inhibitor~0.02-0.05

Table 1: Comparative P-gp inhibitory activity of this compound analogs and reference compounds.

The data clearly indicates that the introduction of a benzoyloxy group at the C-13 position (Analog 6) dramatically enhances the P-gp inhibitory activity compared to the unsubstituted analog (Analog 5)[1]. While the carbocyclic analog (Analog 7) also demonstrates inhibitory potential, it is less potent than Analog 6[1]. These findings underscore the importance of the C-13 side chain in the interaction with P-gp.

Structure-Activity Relationship (SAR) Insights

The development of these simplified taxuspine X analogs was guided by key SAR principles. The core strategy involved retaining the essential structural features of the natural product lead while introducing modifications to improve synthetic accessibility and biological activity.

SAR_Workflow Structure-Activity Relationship Workflow for Taxuspine X Analogs cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Lead Taxuspine X (Natural Product Lead) Simplification Rational Design of Simplified Analogs Lead->Simplification Structural Complexity Synthesis Chemical Synthesis of Analogs (5, 6, 7) Simplification->Synthesis Synthetic Targets Assay P-gp Inhibition Assay (Rhodamine 123 Efflux) Synthesis->Assay Test Compounds Data IC50 Determination Assay->Data Quantitative Results SAR Structure-Activity Relationship Analysis Data->SAR Activity Comparison Optimization Lead Optimization (e.g., C-13 modification) SAR->Optimization Key Moieties Identified New_Leads Identification of New Lead Compounds Optimization->New_Leads Improved Potency

Figure 1. Logical workflow for the structure-activity relationship study of taxuspine X analogs.

Experimental Protocols

The evaluation of P-gp inhibitory activity is crucial for determining the potential of these analogs as MDR reversal agents. The most common method employed is the Rhodamine 123 efflux assay using P-gp overexpressing cells.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Rhodamine 123 from cells that overexpress P-glycoprotein. An increase in intracellular fluorescence indicates inhibition of P-gp.

1. Cell Culture:

  • Murine T-lymphoma cells (L5178Y) transfected with the human MDR1 gene (encoding P-gp) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • The cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Rhodamine 123 Loading:

  • Cells are harvested, washed, and resuspended in a buffer (e.g., PBS).

  • The cells are incubated with Rhodamine 123 at a final concentration of 5 µM for 30 minutes at 37°C in the dark to allow for substrate loading.

3. Inhibition Assay:

  • After loading, the cells are washed to remove excess Rhodamine 123.

  • The cells are then incubated with various concentrations of the test compounds (this compound analogs or reference inhibitors) for a specified period (e.g., 60 minutes) at 37°C.

4. Flow Cytometry Analysis:

  • Following incubation, the cells are washed with ice-cold PBS and kept on ice until analysis.

  • The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer.

  • The increase in fluorescence in the presence of the inhibitor is compared to the control (cells with Rhodamine 123 but no inhibitor).

5. Data Analysis:

  • The IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity, is calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of these this compound analogs is the direct inhibition of the P-glycoprotein efflux pump. By binding to P-gp, these compounds prevent the transporter from expelling chemotherapeutic drugs from the cancer cell, thereby increasing their intracellular concentration and restoring their cytotoxic effect.

Pgp_Inhibition Mechanism of P-gp Inhibition by Taxuspine X Analogs Drug Chemotherapeutic Drug Cell Cancer Cell Drug->Cell Accumulation Increased Intracellular Drug Concentration Drug->Accumulation Leads to Analog Taxuspine X Analog (P-gp Inhibitor) Pgp P-glycoprotein (P-gp) Efflux Pump Analog->Pgp Binds to P-gp Inhibition Inhibition Efflux Drug Efflux Pgp->Efflux Efflux->Drug Expels Drug Inhibition->Efflux Blocks Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis Induces

Figure 2. Diagram illustrating the inhibition of P-glycoprotein by this compound analogs.

Conclusion

The simplified, "non-natural" analogs of this compound represent a promising class of P-glycoprotein inhibitors. The structure-activity relationship studies have demonstrated the critical role of the C-13 side chain, with a benzoyloxy moiety conferring significant inhibitory potency. Further optimization of this scaffold could lead to the development of novel and effective agents to combat multidrug resistance in cancer, ultimately improving the efficacy of existing chemotherapeutic treatments. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of oncology and medicinal chemistry.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 20-Deacetyltaxuspine X, a significant taxoid compound. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate analytical technique for their specific research needs, ensuring accuracy, sensitivity, and reliability.

Executive Summary

The selection of an analytical method for the quantification of this compound is critical for various stages of drug development, from discovery to quality control. While HPLC-UV offers a robust, cost-effective, and widely accessible method suitable for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred choice for complex matrices and trace-level quantification. This guide presents a side-by-side comparison of these two methods, drawing upon data from the analysis of closely related taxoids, to inform the cross-validation process for this compound analytical methods.

Comparative Performance of Analytical Methods

The following table summarizes the key validation parameters for HPLC-UV and LC-MS/MS methods based on the analysis of paclitaxel, a structurally similar taxane. These values provide a benchmark for what can be expected when developing and validating methods for this compound.

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 0.005 - 50.0 µg/mL0.25 - 10 µg/mL (plasma)
Correlation Coefficient (r²) > 0.9995> 0.996
Limit of Detection (LOD) 0.001 µg/mL70 ng/mL (plasma)
Limit of Quantification (LOQ) 0.005 µg/mL0.25 µg/mL (plasma)
Precision (RSD%) < 2%< 15%
Accuracy (Recovery %) 97.9 - 101%87.4 ± 3.6% (plasma)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of a taxoid like this compound.

HPLC-UV Method

Instrumentation: A standard High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (50:50, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Injection Volume: 5 µL.[1]

  • Detection: UV at 227 nm.[1]

  • Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter prior to injection.

LC-MS/MS Method

Instrumentation: A Liquid Chromatograph coupled to a tandem mass spectrometer.

  • Column: µ-Bondapak C18 column or equivalent.

  • Mobile Phase: A mixture of 0.01 M sodium acetate (B1210297) buffer solution and acetonitrile (58:42, v/v), with the pH adjusted to 5.0 ± 0.1.

  • Flow Rate: 1.9 mL/min.

  • Injection Volume: 20 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.

  • Sample Preparation: For biological samples, a liquid-liquid extraction with a solvent like diethyl ether is performed. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. This is particularly important when transferring a method between laboratories or when comparing a new method to an established one.

A typical cross-validation study involves:

  • Defining the Scope and Acceptance Criteria: Clearly outline the methods to be compared and the statistical criteria for equivalence.

  • Protocol Development: A detailed protocol should be co-authored and approved by all participating parties.

  • Sample Analysis: The same set of homogeneous samples, covering the analytical range, are analyzed by both methods.

  • Data Evaluation: The results are statistically compared. The difference between the results from the two methods should be within a predefined acceptance limit (e.g., ±15-20%).

cluster_plan Planning Phase cluster_execution Execution Phase cluster_eval Evaluation Phase DefineScope Define Scope & Acceptance Criteria DevelopProtocol Develop & Approve Protocol DefineScope->DevelopProtocol SamplePrep Prepare Homogeneous Samples DevelopProtocol->SamplePrep Analysis1 Analyze with Method 1 SamplePrep->Analysis1 Analysis2 Analyze with Method 2 SamplePrep->Analysis2 DataCompare Statistically Compare Results Analysis1->DataCompare Analysis2->DataCompare Report Generate Final Report DataCompare->Report

Workflow for Cross-Validation of Analytical Methods.

Mechanism of Action: Taxoid Signaling Pathway

This compound, as a taxoid, is expected to share a similar mechanism of action with other members of this class, such as paclitaxel. Taxoids are potent anti-cancer agents that function as microtubule stabilizers. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2] The signaling cascade involves multiple pathways, including the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation of anti-apoptotic proteins like Bcl-2, which inactivates their protective function.

This compound This compound Microtubule Microtubule Stabilization This compound->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest JNK_Activation JNK Pathway Activation G2M_Arrest->JNK_Activation Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phos Apoptosis Apoptosis JNK_Activation->Apoptosis Bcl2_Phos->Apoptosis

Simplified Signaling Pathway of Taxoids.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method for routine analyses where high concentrations are expected. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, which is crucial for bioanalytical studies and the detection of trace impurities. A thorough cross-validation of the chosen methods is imperative to ensure data integrity and consistency across different studies and laboratories. This guide provides the foundational information to assist researchers in making an informed decision and in designing robust analytical and validation protocols.

References

Comparative Cytotoxicity of 20-Deacetyltaxuspine X Derivatives: An Analysis of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Our in-depth search of scientific databases for quantitative data, such as IC50 values, and detailed experimental protocols concerning the direct cytotoxic effects of 20-deacetyltaxuspine X derivatives did not yield specific studies to construct a direct comparative guide. The existing research on taxuspine derivatives primarily focuses on their role as modulators of multidrug resistance (MDR) rather than as direct cytotoxic agents.

Insights from Broader Taxane (B156437) and Taxuspine Research

Taxanes, in general, exert their cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). The structure-activity relationship (SAR) of taxanes is complex, with modifications at various positions on the taxane core significantly influencing their cytotoxicity and pharmacological properties.

Some studies on other taxuspine derivatives, such as taxuspine C, have explored their potential as functional inhibitors of P-glycoprotein (P-gp). P-glycoprotein is a transmembrane efflux pump that is often overexpressed in cancer cells, leading to the expulsion of chemotherapeutic drugs and contributing to multidrug resistance. Taxuspines that inhibit P-gp can potentially be used in combination with other anticancer drugs to enhance their efficacy in resistant tumors. This focus on MDR reversal suggests that some taxuspine derivatives may possess low intrinsic cytotoxicity, making them suitable as chemosensitizing agents.

Future Research Directions

The lack of specific data on the cytotoxicity of this compound derivatives highlights an area for future investigation. Should research in this area become available, a thorough comparative analysis would be valuable to the scientific community. Such a guide would typically include:

  • A detailed comparison of the chemical structures of the this compound derivatives.

  • Tabulated IC50 values across a panel of cancer cell lines to provide a clear quantitative comparison of their cytotoxic potency.

  • Comprehensive experimental protocols for the cytotoxicity assays employed (e.g., MTT, SRB, or apoptosis assays).

  • Visualizations of relevant biological pathways , such as the microtubule stabilization pathway or apoptosis signaling cascades.

For illustrative purposes, a hypothetical experimental workflow for assessing comparative cytotoxicity is presented below.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seed Seed cells in 96-well plates start->seed treat Treat cells with derivatives (24, 48, 72 hours) seed->treat derivatives Prepare serial dilutions of This compound Derivatives derivatives->treat assay Perform MTT Assay treat->assay read Measure absorbance at 570 nm assay->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 values calculate->ic50 compare Comparative Analysis ic50->compare

Caption: Hypothetical workflow for comparative cytotoxicity assessment.

While a detailed comparative guide on the cytotoxicity of this compound derivatives cannot be provided at this time due to a lack of specific research data, the broader context of taxane pharmacology suggests that this class of compounds may hold more promise as modulators of multidrug resistance. Further research is warranted to elucidate the specific cytotoxic profiles of these derivatives and their potential applications in oncology.

For researchers interested in this area, we can offer a comparative guide on the cytotoxicity of other, more extensively studied taxane derivatives or a detailed overview of the role of taxuspine derivatives as P-glycoprotein inhibitors, for which more substantial data is available.

In Vitro vs. In Vivo Correlation: A Comparative Guide for Taxane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data correlating in vitro and in vivo effects of 20-Deacetyltaxuspine X is not available in the current scientific literature. This guide utilizes Paclitaxel (B517696), a structurally related and extensively studied taxane (B156437), as a representative compound to illustrate the principles and methodologies of establishing an in vitro-in vivo correlation for this class of molecules.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of in vitro and in vivo performance with supporting experimental data for taxane compounds, exemplified by Paclitaxel.

Introduction to In Vitro-In Vivo Correlation (IVIVC)

In vitro-in vivo correlation (IVIVC) is a critical concept in pharmaceutical development, aiming to establish a predictive relationship between a drug's in vitro properties (e.g., cytotoxicity in cell culture) and its in vivo behavior (e.g., efficacy in animal models). A strong IVIVC can streamline drug development, reduce reliance on extensive animal testing, and provide valuable insights into a compound's mechanism of action and potential clinical efficacy. For anticancer agents like taxanes, IVIVC often involves correlating in vitro cytotoxicity (measured as IC50) with in vivo tumor growth inhibition.

Mechanism of Action: Taxanes

Taxanes, including Paclitaxel, exert their cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton.[1] Their primary mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[2] This disruption of normal microtubule dynamics interferes with cell division, leading to a cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][4]

cluster_0 Cellular Effects of Taxanes Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Binds to β-tubulin MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of Paclitaxel leading to apoptosis.

Quantitative Data Presentation

The following tables summarize representative in vitro and in vivo data for Paclitaxel across various cancer types.

Table 1: In Vitro Cytotoxicity of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeAssayExposure Time (h)IC50 (nM)Reference
A549Non-Small Cell LungTetrazolium-based249.4[5]
NCI-H460Non-Small Cell LungTetrazolium-based484-24[6]
DMS-273Small Cell LungTetrazolium-based484-24[6]
SK-BR-3Breast (HER2+)MTS Assay72~5[7]
MDA-MB-231Breast (Triple Negative)MTS Assay72~7[7]
T-47DBreast (Luminal A)MTS Assay72~3[7]
Ovarian CarcinomaOvarianClonogenic Assay242.5-7.5[8]

Table 2: In Vivo Efficacy of Paclitaxel in Mouse Xenograft Models

Cancer TypeCell Line XenograftMouse StrainPaclitaxel Dose & ScheduleRouteTumor Growth Inhibition (%)Reference
Non-Small Cell LungA549Nude24 mg/kg/day for 5 daysIVSignificant[6]
Non-Small Cell LungNCI-H460Nude24 mg/kg/day for 5 daysIVSignificant[6]
GastricNUGC4NudeNot specifiedIPSignificant[9]
BreastMDA-MB-231N/A40 mg/kgN/ASignificant[10]
Ovarian1A9Nude60 mg/kg, single injectionIVSignificant[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 3-4 hours at 37°C.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.[11][12][13]

4.2 In Vivo Efficacy: Subcutaneous Xenograft Model

This model is used to evaluate the anti-tumor activity of a compound in a living organism.

  • Cell Preparation: A suspension of human tumor cells (e.g., 1-5 x 10^6 cells) in a suitable medium is prepared.

  • Tumor Implantation: The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. Paclitaxel, formulated in a suitable vehicle (e.g., Cremophor EL and ethanol), is administered via a specified route (e.g., intravenously or intraperitoneally) according to a defined schedule.[14]

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study endpoint may be a predetermined tumor volume or time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

cluster_1 Experimental Workflow: In Vitro to In Vivo InVitro In Vitro Cytotoxicity Assay (e.g., MTT) IC50 Determine IC50 InVitro->IC50 DoseSelection Select Doses for Efficacy Study IC50->DoseSelection Correlation In Vitro-In Vivo Correlation Analysis IC50->Correlation MTD Maximum Tolerated Dose (MTD) Study in Mice MTD->DoseSelection Xenograft Subcutaneous Xenograft Model DoseSelection->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy Efficacy->Correlation

Caption: Workflow for assessing taxane efficacy.

Establishing the In Vitro-In Vivo Correlation

A successful IVIVC for an anticancer agent like a taxane would demonstrate that lower IC50 values in vitro correspond to greater tumor growth inhibition in vivo. For Paclitaxel, the data generally supports this trend. Cell lines that are sensitive to Paclitaxel in culture (low nanomolar IC50) tend to form tumors that respond well to Paclitaxel treatment in xenograft models.[6][8]

However, it is crucial to acknowledge that the correlation is not always linear. Factors that can influence the in vivo efficacy and complicate the IVIVC include:

  • Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME) properties can significantly differ between the in vitro and in vivo environments.

  • Tumor Microenvironment: The in vivo tumor microenvironment, including stromal cells, vasculature, and hypoxia, can affect drug delivery and response.

  • Drug Formulation: The vehicle used to dissolve and administer the drug can impact its bioavailability and toxicity.[8]

Conclusion

While a direct in vitro-in vivo correlation for this compound cannot be established at this time due to a lack of specific data, the principles and methodologies can be effectively demonstrated using Paclitaxel as a representative taxane. The in vitro cytotoxicity of Paclitaxel generally correlates with its in vivo anti-tumor efficacy, though this relationship is influenced by various physiological and experimental factors. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies aimed at establishing such correlations for novel taxane compounds.

References

Benchmarking Paclitaxel Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Paclitaxel (B517696), a prominent member of the taxane (B156437) family of anticancer agents, against two other widely used chemotherapeutic drugs: Doxorubicin and Cisplatin (B142131). The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in oncology and drug development.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for Paclitaxel, Doxorubicin, and Cisplatin across a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a key measure of cytotoxic potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions. Therefore, direct comparisons are most informative when conducted within the same study.

Table 1: Comparative IC50 Values of Paclitaxel, Doxorubicin, and Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 Breast Cancer2.5 - 7.5[1]0.1 - 2.5[2]-
MDA-MB-231 Breast Cancer---
A549 Non-Small Cell Lung Cancer27 (120h exposure)[3]1.5[4]7.49 (48h exposure)[5]
HeLa Cervical Cancer-1.0[4]-
HepG2 Hepatocellular Carcinoma-14.72-
PC3 Prostate Cancer-2.64-
Ovarian Carcinoma Lines Ovarian Cancer0.4 - 3.4[6]-0.1 - 0.45 µg/ml[6]

Note: IC50 values are highly dependent on the duration of drug exposure. The provided values are for standard assay durations (typically 24-72 hours) unless otherwise specified.

Mechanisms of Action

The anticancer activity of these agents stems from their distinct mechanisms of action, which are summarized below.

  • Paclitaxel: As a taxane, paclitaxel's primary mechanism of action is the stabilization of microtubules.[][8][9][10][11] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[8][9] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[8][12]

  • Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms.[][14][15][16] It intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA double-strand breaks.[][14] Doxorubicin also generates reactive oxygen species (ROS), which can damage cellular components, including DNA and membranes.[17]

  • Cisplatin: This platinum-based drug covalently binds to the N7 reactive center on purine (B94841) residues of DNA, forming DNA adducts.[18][19] These adducts, primarily 1,2-intrastrand cross-links, create kinks in the DNA helix, which interfere with DNA replication and transcription, ultimately triggering apoptosis.[18][19][20]

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the anticancer activity of these compounds are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[21][22][23][24]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[24]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[24] The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[25][26][27][28]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[28]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[29][30][31]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at the desired time point.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes at 4°C.[31]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells at room temperature for at least 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways affected by Paclitaxel and the general workflows for the experimental protocols described above.

Paclitaxel_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Paclitaxel->PI3K Inhibits ROS ROS Paclitaxel->ROS Induces CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Disruption of dynamics AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis (via Bcl-2) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits ROS->Apoptosis Promotes CellCycleArrest->Apoptosis Leads to

Caption: Paclitaxel's mechanism of action and affected signaling pathways.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Anticancer Agent A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (1-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570nm F->G

Caption: General workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow A Treat Cells with Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V and PI D->E F Incubate at RT (15 min) E->F G Analyze by Flow Cytometry F->G

Caption: General workflow for the Annexin V/PI apoptosis assay.

Cell_Cycle_Analysis_Workflow A Treat and Harvest Cells B Fix in Cold 70% Ethanol A->B C Wash with PBS B->C D Stain with PI and RNase A C->D E Incubate at RT (30 min) D->E F Analyze by Flow Cytometry E->F

Caption: General workflow for cell cycle analysis by PI staining.

References

Confirming the Tubulin Binding Site of 20-Deacetyltaxuspine X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding site of taxane-class microtubule stabilizers on β-tubulin, with a focus on inferring the binding characteristics of 20-Deacetyltaxuspine X. Taxanes, a prominent group of anti-mitotic agents, exert their therapeutic effect by binding to and stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] The foundational member of this class, paclitaxel (B517696) (Taxol), has been extensively studied, providing a robust framework for understanding the binding mechanisms of its derivatives.

The Taxane (B156437) Binding Site on β-Tubulin

Structural and biochemical studies have consistently identified a specific binding pocket for taxanes on the β-subunit of the αβ-tubulin heterodimer.[2][3] This site is located on the luminal side of the microtubule, near the interface between adjacent protofilaments.[2] The binding of taxanes to this pocket stabilizes the microtubule lattice, counteracting its natural dynamic instability.[1][4]

Key interactions for taxane binding often involve hydrogen bonds and contacts with specific amino acid residues within the β-tubulin pocket. For instance, two critical interactions for many taxane-site binders are a hydrogen bond to the backbone nitrogen of T276 and contacts with H229 in the H7 helix.[2] While the core binding interactions are conserved among taxanes, variations in their side chains can influence binding affinity and the precise conformational changes induced in the tubulin dimer.[4] Although direct experimental data for this compound is not available in the public domain, as a taxane derivative, it is predicted to bind to this same well-characterized pocket.

Comparative Analysis of Tubulin-Binding Agents

The following table summarizes key data for representative microtubule-stabilizing agents that bind to the taxane site, providing a basis for comparison.

CompoundBinding SiteMethod of ConfirmationResolutionKey Interactions/Effects
Paclitaxel (Taxol)β-tubulin (Taxane site)Cryo-EM, X-ray Crystallography~3-10 Å (Cryo-EM), 1.9 Å (X-ray)[4]Stabilizes microtubules, enhances lattice flexibility, interacts with the βM loop.[4]
Docetaxelβ-tubulin (Taxane site)X-ray CrystallographyHigh resolutionSimilar mechanism to paclitaxel, with variations in side chain interactions.[4]
Baccatin IIIβ-tubulin (Taxane site)X-ray Crystallography1.9 Å[4]Core moiety of paclitaxel, binds to the site but is biochemically inactive, indicating the importance of the C13 side chain.[4]
Zampanolideβ-tubulin (Taxane site)Cryo-EMHigh resolutionInduces distinct lattice structures compared to Taxol, suggesting different effects on microtubule conformation.[2]
Epothilone Aβ-tubulin (Taxane site)X-ray Crystallography1.8 Å[4]A non-taxane that binds to the taxane site, stabilizing lateral tubulin contacts.[4]

Experimental Protocols for Binding Site Confirmation

The identification and characterization of the binding site for novel tubulin-targeting agents like this compound would involve a combination of structural biology techniques and biochemical assays.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution three-dimensional structure of the compound bound to microtubules.

Methodology:

  • Microtubule Polymerization: Purified tubulin dimers are polymerized in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) and the test compound (this compound).

  • Sample Preparation: The polymerized microtubules are applied to EM grids, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

  • Image Processing and 3D Reconstruction: The collected images are processed to correct for motion and defocus. Individual microtubule segments are picked, classified, and averaged to generate a high-resolution 3D reconstruction of the microtubule-compound complex.[5][6]

  • Model Building and Refinement: An atomic model of the tubulin-compound complex is built into the cryo-EM density map and refined to obtain the final structure. This reveals the precise binding location and interactions.[7]

X-ray Crystallography

Objective: To obtain an atomic-resolution structure of the compound bound to the tubulin dimer.

Methodology:

  • Protein Complex Formation: A protein complex that prevents tubulin self-assembly is used, such as the T2R-TTL complex (two αβ-tubulin dimers, stathmin-like protein RB3, and tubulin tyrosine ligase).[4]

  • Crystallization: The tubulin complex is co-crystallized with the test compound, or crystals of the complex are soaked in a solution containing the compound.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map, into which an atomic model of the tubulin-compound complex is built and refined.[8][9]

Biochemical Assays for Target Engagement

Objective: To confirm direct binding to tubulin and assess the functional consequences.

Methodology:

  • Tubulin Polymerization Assay: The ability of the test compound to promote the assembly of purified tubulin into microtubules is measured by monitoring the change in light scattering or fluorescence.

  • Competitive Binding Assays: The ability of the test compound to displace a known fluorescently labeled taxane-site ligand (e.g., Flutax) is measured to confirm binding to the same site.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a target protein upon ligand binding in a cellular context, providing evidence of target engagement.[10]

  • Affinity-Based Proteomics: The test compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[10]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing the binding site of a novel tubulin-targeting agent.

cluster_0 Initial Screening & Hypothesis cluster_1 Structural Confirmation cluster_2 Data Analysis & Model Building cluster_3 In-Cellular Validation Hypothesized Taxane-like Compound\n(this compound) Hypothesized Taxane-like Compound (this compound) Biochemical Assays Tubulin Polymerization Assay Competitive Binding Assay Hypothesized Taxane-like Compound\n(this compound)->Biochemical Assays Cryo-EM Cryo-Electron Microscopy (with polymerized microtubules) Biochemical Assays->Cryo-EM Confirms Microtubule Binding X-ray Crystallography X-ray Crystallography (with tubulin complex) Biochemical Assays->X-ray Crystallography Confirms Tubulin Dimer Binding 3D Reconstruction 3D Reconstruction Cryo-EM->3D Reconstruction Electron Density Map Electron Density Map X-ray Crystallography->Electron Density Map Atomic Model Building Atomic Model Building 3D Reconstruction->Atomic Model Building Electron Density Map->Atomic Model Building Binding Site Confirmation Binding Site Confirmation Atomic Model Building->Binding Site Confirmation Cellular Assays Cellular Thermal Shift Assay (CETSA) Affinity Proteomics Binding Site Confirmation->Cellular Assays Validated Target Engagement Validated Target Engagement Cellular Assays->Validated Target Engagement

Caption: Workflow for confirming the tubulin binding site of a novel compound.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) is currently available for 20-Deacetyltaxuspine X. This document provides guidance based on the safety protocols for closely related taxane (B156437) compounds, such as Paclitaxel and Docetaxel, which are potent antineoplastic agents.[1] Researchers, scientists, and drug development professionals should handle this compound with extreme caution and adhere to the following safety and logistical procedures. It is imperative to consult the specific SDS for this compound as soon as it becomes available.

Health Hazard Summary for Taxane Compounds

Taxane compounds are classified as hazardous substances with multiple health risks.[1] It is crucial to be aware of these potential effects when handling these compounds.

Hazard TypeDescription
Carcinogenicity Suspected of causing cancer.[1][2]
Mutagenicity May cause genetic defects.[1][2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][4]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin and Eye Irritation Causes skin irritation and serious eye damage.[1][3]
Allergic Reaction May cause an allergic skin reaction.[1][5]
Respiratory Irritation May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] There are no established safe levels of exposure to cytotoxic drugs, making it paramount to minimize contact.[1]

PPE ComponentSpecifications and Guidelines
Gloves Double nitrile gloves or other compatible cytotoxic-resistant gloves are required.[1] Gloves should be inspected for tears or punctures before use.
Eye Protection Chemical safety goggles are mandatory.[1] In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[1]
Lab Coat/Gown A disposable, lint-free polypropylene (B1209903) gown with a polyethylene (B3416737) coating and knit cuffs is required.[6] It should be impervious to liquids and have a solid front.[7]
Respiratory Protection For handling powders or when there is a risk of aerosolization, a NIOSH-approved N95 or higher respirator is required.[6][7]
Shoe Covers Disposable shoe covers should be worn and removed before exiting the handling area.
Operational Plan for Handling

A systematic approach to handling this compound is essential for safety and experimental integrity.

Preparation and Handling Protocol:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.

  • PPE Donning: Before handling the compound, put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves (over the gown cuff), N95 respirator, and safety goggles/face shield.

  • Weighing and Reconstitution: Handle solid forms with care to avoid generating dust. When reconstituting, slowly add the solvent to the vial, directing the stream to the side to prevent foaming or splashing.[8]

  • Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.

  • Transport: When moving the compound, even in small quantities, use a secondary, sealed, and shatterproof container.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill ScenarioAction Plan
Small Spill (liquid) 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with absorbent pads, starting from the outside and working inward. 3. Clean the area with a suitable decontamination solution (e.g., 10% bleach solution), followed by water. 4. All cleanup materials must be disposed of as hazardous waste.[9]
Small Spill (solid) 1. Alert personnel in the immediate area. 2. Avoid creating dust. Gently cover the spill with damp absorbent pads. 3. Carefully wipe up the material. 4. Clean the area with a decontamination solution and then water. 5. All cleanup materials must be disposed of as hazardous waste.[9]
Large Spill 1. Evacuate the area immediately. 2. Alert the institutional safety office and restrict access to the area. 3. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate respiratory protection (e.g., a full-face respirator with a chemical cartridge).[7]
Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous cytotoxic material in a designated, sealed, and labeled waste container.[9]
Contaminated Labware All disposable items (e.g., pipette tips, tubes, flasks) that have come into contact with the compound should be placed in a designated cytotoxic waste container.
Contaminated PPE All used PPE should be considered contaminated and disposed of in a designated cytotoxic waste container immediately after use.[9]
Sharps Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[7]

Visual Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A Preparation B Don PPE A->B Proceed to C Handling in Containment (Fume Hood / BSC) B->C Enter D Experimentation C->D Perform E Spill? D->E Check for F Spill Cleanup E->F Yes G Decontamination E->G No F->G After Cleanup H Doff PPE G->H Proceed to I Waste Disposal H->I Dispose of

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.